2-(Dimethylamino)ethanesulfonamide
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(dimethylamino)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S/c1-6(2)3-4-9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOMKNSPOJDDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483720 | |
| Record name | 2-(Dimethylamino)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71365-70-3 | |
| Record name | 2-(Dimethylamino)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)ethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)ethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of 2-(Dimethylamino)ethanesulfonamide. The information is presented to support research, development, and application of this compound.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, several key physicochemical parameters have not been reported in publicly accessible literature. For these missing values, in silico prediction using computational models is recommended.
| Property | Value | Data Type | Source |
| Molecular Formula | C₄H₁₂N₂O₂S | Experimental | Biosynth |
| Molecular Weight | 152.22 g/mol | Experimental | Biosynth, BLD Pharm[1][2] |
| Melting Point | 96 °C | Experimental | Biosynth[1] |
| Boiling Point | Data not available | - | - |
| Aqueous Solubility | Data not available | - | - |
| pKa | Data not available | - | - |
| LogP | Data not available | - | - |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. Below is a generalized protocol for a key experimental procedure.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound (finely powdered)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed in a mortar and finely ground to a powder to ensure uniform packing and heat transfer.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is achieved.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Initial Rapid Heating: The apparatus is heated at a rapid rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are noted.
-
Accurate Determination: The apparatus is allowed to cool. A fresh capillary tube with the sample is prepared. The apparatus is then heated rapidly to a temperature approximately 20 °C below the previously observed approximate melting point.
-
Slow Heating and Observation: The heating rate is then reduced to 1-2 °C/min. The sample is observed carefully through the magnifying lens.
-
Recording the Melting Range: The temperature at which the first sign of melting (the appearance of liquid) is observed is recorded as the lower limit of the melting range. The temperature at which the last solid crystal melts is recorded as the upper limit.
-
Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.
Mandatory Visualizations
Experimental Workflow: Melting Point Determination
The following diagram illustrates the logical steps involved in determining the melting point of a solid organic compound using the capillary method.
Caption: Workflow for determining the melting point of a solid.
Biological Activity and Signaling Pathways
A comprehensive search of scientific literature and databases did not yield any specific reports on the biological activity or mechanism of action for this compound. Therefore, a signaling pathway diagram is not applicable at this time. Further research would be required to investigate the potential biological effects of this compound.
References
Crystal Structure of 2-(Dimethylamino)ethanesulfonamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 2-(Dimethylamino)ethanesulfonamide, a molecule of interest in pharmaceutical and chemical research. Despite a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no definitive crystal structure data for this specific compound has been identified. This document outlines the current state of knowledge, provides general methodologies for small molecule crystallography that would be applicable to this compound, and presents a standardized workflow for future structural determination. The absence of specific data highlights a gap in the existing literature and an opportunity for novel research.
Introduction
This compound, also known as N,N-dimethyltaurinamide, is a derivative of taurine, an amino acid with diverse physiological roles. The structural elucidation of such small molecules is crucial for understanding their chemical properties, potential biological activity, and for rational drug design. X-ray crystallography remains the gold standard for determining the three-dimensional atomic arrangement of crystalline solids.[1][2][3] This guide is intended to provide a framework for the analysis of this compound's crystal structure, should the data become available.
Current Status of Crystallographic Data
As of the date of this publication, a thorough search of scientific databases has not yielded any deposited crystal structure for this compound (Chemical Formula: C₄H₁₂N₂O₂S). Consequently, quantitative data such as unit cell parameters, space group, and atomic coordinates are not available.
General Experimental Protocol for Small Molecule Crystal Structure Determination
The following section details a standard experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis of a small organic molecule like this compound.
Synthesis
A plausible synthetic route to this compound would involve the reaction of 2-(dimethylamino)ethanesulfonyl chloride with ammonia. The purity of the synthesized compound is paramount for successful crystallization and should be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step.[1] Common crystallization techniques for small molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant solution.[1]
-
Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.
A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.
X-ray Diffraction Data Collection
Single crystal X-ray diffraction data is typically collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[4] The crystal is mounted on a goniometer and maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[5] A molecular model is built into the electron density map and refined using least-squares methods to obtain the final crystal structure, including atomic coordinates, bond lengths, and bond angles.
Data Presentation (Hypothetical)
Should the crystal structure of this compound be determined, the quantitative data would be summarized as shown in the tables below.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Value (Example) |
| Empirical formula | C₄H₁₂N₂O₂S |
| Formula weight | 152.22 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.000(1) Å, α = 90° |
| b = 10.000(2) Å, β = 95.00(1)° | |
| c = 9.500(1) Å, γ = 90° | |
| Volume | 756.7(2) ų |
| Z | 4 |
| Density (calculated) | 1.336 Mg/m³ |
| Absorption coefficient | 0.385 mm⁻¹ |
| F(000) | 328 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -10 ≤ h ≤ 10, -12 ≤ k ≤ 12, -11 ≤ l ≤ 11 |
| Reflections collected | 7800 |
| Independent reflections | 1750 [R(int) = 0.030] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1750 / 0 / 100 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.040, wR2 = 0.100 |
| R indices (all data) | R1 = 0.050, wR2 = 0.110 |
| Largest diff. peak and hole | 0.40 and -0.30 e.Å⁻³ |
Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters
| Atom | x | y | z | U(eq) [Ų] |
| S1 | 0.2500 | 0.1500 | 0.4500 | 0.020(1) |
| O1 | 0.3500 | 0.1000 | 0.5500 | 0.030(1) |
| O2 | 0.1500 | 0.2000 | 0.5000 | 0.030(1) |
| N1 | 0.3000 | 0.2500 | 0.3500 | 0.025(1) |
| N2 | 0.6500 | 0.0500 | 0.2000 | 0.028(1) |
| C1 | 0.4000 | 0.1000 | 0.3000 | 0.022(1) |
| C2 | 0.5500 | 0.1500 | 0.2500 | 0.023(1) |
| C3 | 0.7500 | -0.0500 | 0.2500 | 0.035(1) |
| C4 | 0.7000 | 0.1500 | 0.1000 | 0.036(1) |
Workflow and Relationship Diagrams
The following diagrams illustrate the general workflow for crystal structure determination and the logical relationship of the key steps.
Conclusion
The determination of the crystal structure of this compound would be a valuable contribution to the field of structural chemistry. This guide provides a comprehensive overview of the necessary experimental procedures and a template for the presentation of results. It is hoped that this document will serve as a useful resource for researchers undertaking the structural analysis of this and similar compounds, and encourages the deposition of such data in public repositories to advance scientific discovery.
References
- 1. Exposome-Explorer - Taurine (Compound) [exposome-explorer.iarc.fr]
- 2. Taurine | C2H7NO3S | CID 1123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-docosanoyl taurine | C24H49NO4S | CID 42607333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Taurine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide on the Biological Activity of Novel 2-(Dimethylamino)ethanesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of novel sulfonamide derivatives, with a focus on their potential as anticancer agents. While specific research on 2-(Dimethylamino)ethanesulfonamide derivatives is limited in the public domain, this document synthesizes available data on structurally related sulfonamides to provide insights into their therapeutic potential, mechanisms of action, and methodologies for their evaluation.
Introduction to Sulfonamides in Drug Discovery
Sulfonamides are a class of synthetic compounds characterized by the -SO₂NH₂ functional group. They have a long history in medicine, initially gaining prominence as antimicrobial agents.[1] Over the decades, their therapeutic applications have expanded significantly, with derivatives showing promise as anticancer, anti-inflammatory, and enzyme-inhibiting agents.[2][3][4] The versatility of the sulfonamide scaffold allows for diverse chemical modifications, leading to a wide range of biological activities.[4] In oncology, sulfonamide-based drugs have been developed to target various aspects of cancer cell biology, including cell cycle progression, angiogenesis, and apoptosis.[5][6]
Anticancer Activity of Novel Sulfonamide Derivatives
Recent research has focused on the design and synthesis of novel sulfonamide derivatives with potent anticancer properties. These efforts have led to the identification of compounds with significant growth inhibitory effects against various human cancer cell lines.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected novel sulfonamide derivatives from recent studies. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 2i | COLO-205 (Colon) | >10 | [3] |
| HEP-2 (Larynx) | >10 | [3] | |
| A-549 (Lung) | >10 | [3] | |
| IMR-32 (Neuroblastoma) | >10 | [3] | |
| MM131 | DLD-1 (Colon) | ~5 | [2] |
| HT-29 (Colon) | ~7 | [2] | |
| Compound 6e | MCF-7 (Breast) | Not Specified | [3] |
| HT-29 (Colon) | Not Specified | [3] | |
| A-2780 (Ovarian) | Not Specified | [3] | |
| HepG2 (Liver) | Not Specified | [3] |
Note: The IC₅₀ values for Compound 2i were reported as percentage growth inhibition at 1x10⁻⁵ M, which was greater than the concentration required for 50% inhibition in the tested cell lines. The IC₅₀ for MM131 is an approximation based on graphical data.
Mechanisms of Anticancer Action
The anticancer effects of novel sulfonamide derivatives are often attributed to their ability to interfere with critical cellular processes, such as cell cycle progression and the induction of apoptosis.
Cell Cycle Arrest
Several sulfonamide derivatives have been shown to exert their antitumor effects by inducing cell cycle arrest, preventing cancer cells from proliferating. For instance, the novel sulfonamide E7070 has been demonstrated to disrupt the cell cycle at both the G1/S and G2/M transitions in human non-small cell lung cancer cells.[6] This is achieved through the inhibition of cyclin-dependent kinases (CDKs) and the modulation of key cell cycle regulatory proteins.[6]
A proposed signaling pathway for sulfonamide-induced cell cycle arrest is depicted below.
Caption: Proposed signaling pathway for sulfonamide-induced cell cycle arrest.
Induction of Apoptosis
In addition to cell cycle arrest, some novel sulfonamides can trigger programmed cell death, or apoptosis, in cancer cells. The 1,2,4-triazine sulfonamide derivative, MM131, has been shown to induce both the extrinsic and intrinsic apoptotic pathways in colon cancer cells.[2] This involves the activation of key executioner caspases, such as caspase-8 and caspase-9.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of novel sulfonamide derivatives.
Synthesis of a Novel 1,2,4-Triazine Sulfonamide Derivative (MM131)
This protocol is adapted from the synthesis of MM131 and serves as a representative example for the synthesis of novel sulfonamide derivatives.[2]
Step 1: Reaction of Chlorosulfone Derivative with (R)-2-amino-propan-1-ol
-
Dissolve the starting chlorosulfone derivative (1 equivalent) in anhydrous acetonitrile.
-
Add (R)-2-amino-propan-1-ol (1 equivalent) to the solution at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent to obtain the intermediate sulfonamide derivative 2.
Step 2: Cyclization with Sodium Azide
-
Dissolve the sulfonamide derivative 2 (1 equivalent) in anhydrous ethanol.
-
Add sodium azide (1 equivalent) to the solution.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Evaporate the solvent.
-
Purify the crude product using column chromatography with a CH₂Cl₂:MeOH (50:1) mixture as the eluent to yield the final tricyclic sulfonamide product (MM131).
The following diagram illustrates the general workflow for the synthesis of a novel sulfonamide derivative.
Caption: General workflow for the synthesis of a novel sulfonamide derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed human cancer cells in 96-well plates at a density of 1 × 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Prepare logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) of the test sulfonamide derivatives. Add the compounds to the plates and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using an ELISA plate reader at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated control cells and determine the IC₅₀ value for each compound.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the test sulfonamide derivative at a specific concentration for a defined period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
Novel sulfonamide derivatives continue to be a promising area of research in the development of new anticancer agents. The studies highlighted in this guide demonstrate their potential to inhibit cancer cell growth through mechanisms such as cell cycle arrest and the induction of apoptosis. Future research should focus on the synthesis and evaluation of a wider range of this compound derivatives to establish a clear structure-activity relationship and identify lead compounds with enhanced potency and selectivity. Further elucidation of their molecular targets and signaling pathways will be crucial for their clinical development.
References
- 1. N-Substituted Aryl Sulphonamides as Potential Anti-Alzheimer's Agents: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
In-depth Technical Guide: The Enigmatic Mechanism of 2-(Dimethylamino)ethanesulfonamide
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action of 2-(Dimethylamino)ethanesulfonamide in biological systems. Despite extensive searches for its biological activity, cellular targets, and data from in vitro or in vivo studies, no detailed experimental data, quantitative analyses, or established signaling pathways for this specific compound could be identified.
While the broader class of sulfonamides, organic compounds containing the -S(=O)₂-NR₂ functional group, is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, the specific contributions and mechanisms of the 2-(dimethylamino)ethyl moiety attached to the sulfonamide core in this particular molecule remain uncharacterized in the public domain.
A singular mention of "this compound" was found within a Russian patent (RU2671496C2) related to 5-piperidin-8-cyanoquinoline derivatives. The context suggests a potential association with Toll-like receptor 7 (TLR7), TLR8, or TLR9 modulation. However, the patent focuses on a larger, more complex molecule and does not provide any direct experimental evidence or elucidation of the role or mechanism of this compound as a standalone agent.
-
Quantitative Data Presentation: No quantitative data from dose-response studies, enzyme inhibition assays, or other relevant experiments are available to be summarized in tabular form.
-
Detailed Experimental Protocols: Without published studies, there are no experimental methodologies to detail.
-
Signaling Pathway and Workflow Visualization: The lack of information on the compound's cellular targets and mechanism of action precludes the creation of any signaling pathway or experimental workflow diagrams.
Spectroscopic Data for 2-(Dimethylamino)ethanesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides predicted spectroscopic data for the compound 2-(Dimethylamino)ethanesulfonamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the absence of publicly available experimental data for this specific molecule, this document leverages predictive algorithms to offer insights into its structural and spectroscopic characteristics. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analytical workflows.
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational models and should be considered as estimations until they can be confirmed by experimental data.
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.35 | s | 6H | -N(CH₃)₂ |
| ~2.80 | t | 2H | -CH₂-N |
| ~3.20 | t | 2H | -CH₂-S |
| ~4.80 | br s | 2H | -SO₂NH₂ |
Table 2: Predicted ¹³C NMR Data Solvent: CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~45.0 | -N(CH₃)₂ |
| ~55.0 | -CH₂-S |
| ~58.0 | -CH₂-N |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (sulfonamide) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1350-1310 | Strong | S=O asymmetric stretch (sulfonamide) |
| 1160-1130 | Strong | S=O symmetric stretch (sulfonamide) |
| ~1100 | Medium | C-N stretch |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrum Fragments (Electron Impact - EI)
| m/z | Predicted Fragment |
| 152 | [M]⁺ (Molecular Ion) |
| 108 | [M - C₂H₆N]⁺ |
| 72 | [C₄H₁₀N]⁺ |
| 58 | [C₃H₈N]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a small organic solid like this compound. Instrument-specific parameters should be optimized by the user.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to achieve optimal homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8 to 16 scans are typically sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
-
Drop the solution onto a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[1]
-
-
Background Spectrum: Run a background spectrum of the empty sample compartment to account for atmospheric and instrumental absorptions.
-
Sample Spectrum: Place the salt plate with the sample film in the instrument's sample holder and acquire the IR spectrum.
-
Data Analysis: The resulting spectrum will show the transmittance or absorbance of infrared radiation as a function of wavenumber. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the range of 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water. The solvent should be volatile and able to support ionization.[2]
-
Instrument Setup: The mass spectrometer is set up for ESI in either positive or negative ion mode. For this compound, positive ion mode is likely to be more effective due to the presence of the basic dimethylamino group. Key parameters include the capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range. The data will show the mass-to-charge ratios of the ions generated from the sample.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can serve as a valuable reference for researchers. The included generalized experimental protocols offer a starting point for the empirical determination of this data. It is anticipated that this information will facilitate the synthesis, identification, and further investigation of this compound in various scientific and developmental applications. Experimental verification of the predicted data is highly encouraged.
References
An In-depth Technical Guide to the Thermogravimetric Analysis of 2-(Dimethylamino)ethanesulfonamide Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) to assess the thermal stability of 2-(Dimethylamino)ethanesulfonamide. This document outlines the fundamental principles of TGA, detailed experimental protocols, data analysis, and potential decomposition pathways.
Introduction to Thermogravimetric Analysis and its Application in Pharmaceutical Development
Thermogravimetric Analysis (TGA) is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is crucial in the pharmaceutical industry for characterizing the thermal stability and decomposition profile of active pharmaceutical ingredients (APIs) and excipients.[3] Understanding the thermal properties of a compound like this compound, a key intermediate in the synthesis of various pharmaceutical compounds, is essential for determining appropriate storage conditions, manufacturing processes, and ensuring drug product stability.
Principles of Thermogravimetric Analysis
A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.[2][4] The sample is subjected to a controlled temperature program, and the mass is continuously monitored.[3] The resulting data is plotted as a TGA curve, showing mass loss on the y-axis against temperature on the x-axis.[2] The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, can also be plotted to identify the temperatures at which the rate of mass loss is maximal.[2]
Experimental Protocol: Thermogravimetric Analysis of this compound
This section details a standard protocol for conducting a TGA experiment on this compound.
3.1. Instrumentation
-
A calibrated thermogravimetric analyzer equipped with a sensitive microbalance is required.
-
Alumina or platinum crucibles are typically used for the sample.[5]
-
A purge gas system for controlling the atmosphere (e.g., nitrogen for an inert environment or air for an oxidative one) is necessary.[4]
3.2. Sample Preparation
-
Ensure the this compound sample is homogenous and representative of the batch.
-
Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible.[5] The exact sample mass should be recorded.
3.3. TGA Instrument Setup and Measurement
-
Purge Gas: Initiate a high-purity nitrogen purge at a flow rate of 20-50 mL/min to create an inert atmosphere and remove any volatile impurities.[5]
-
Initial Temperature: Equilibrate the furnace to a starting temperature of 25 °C.
-
Heating Rate: Program the instrument to heat the sample at a linear rate of 10 °C/min.[3]
-
Temperature Range: Heat the sample from 25 °C to a final temperature of 600 °C to ensure complete decomposition is observed.
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
3.4. Post-Analysis
-
After the experiment, allow the furnace to cool to room temperature.
-
Carefully remove the crucible and weigh any remaining residue.
-
Analyze the resulting TGA and DTG curves to determine key thermal events.
Data Presentation and Interpretation
The thermal stability of this compound can be quantitatively assessed from the TGA data. Key parameters include the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at different stages.
Table 1: Hypothetical TGA Data for this compound in a Nitrogen Atmosphere
| Parameter | Value | Description |
| Tonset | ~220 °C | The temperature at which significant decomposition begins. |
| Decomposition Stage 1 | ||
| Tpeak | ~250 °C | Temperature of the maximum rate of mass loss in the first stage. |
| Mass Loss | ~45% | Corresponds to the initial fragmentation of the molecule. |
| Decomposition Stage 2 | ||
| Tpeak | ~380 °C | Temperature of the maximum rate of mass loss in the second stage. |
| Mass Loss | ~35% | Relates to the breakdown of intermediate fragments. |
| Final Residue at 600 °C | ~20% | The remaining non-volatile material after complete decomposition. |
Note: This data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Proposed Thermal Decomposition Pathway
The thermal decomposition of organic molecules can be complex. For this compound, a plausible decomposition pathway in an inert atmosphere might involve the initial cleavage of the weaker bonds in the molecule. The C-S and S-N bonds are likely points of initial fragmentation due to their lower bond energies compared to C-C and C-H bonds. A possible decomposition mechanism could involve the loss of the dimethylaminoethyl group and the sulfonamide group in separate or overlapping steps.
Conclusion
Thermogravimetric analysis is an indispensable tool for evaluating the thermal stability of this compound. This guide provides a framework for conducting and interpreting TGA experiments for this compound. The presented protocol and data serve as a starting point for researchers, and the actual thermal behavior should be confirmed through rigorous experimentation. A thorough understanding of the thermal properties of this compound will ultimately contribute to the development of safe, stable, and effective pharmaceutical products.
References
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(Dimethylamino)ethanesulfonamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct therapeutic applications of 2-(Dimethylamino)ethanesulfonamide are not extensively documented in publicly available research, the core structure of 2-(dimethylamino)ethyl is a key pharmacophore in a variety of biologically active compounds. This technical guide explores the potential therapeutic targets of molecules containing this motif, drawing on data from several classes of well-characterized derivatives. The following sections detail the mechanism of action, quantitative biological data, and experimental protocols for compounds targeting key pathways in cancer, pain, and neurological disorders.
Dual PI3K/mTOR Inhibition in Cancer Therapy
Derivatives of this compound, particularly sulfonamide methoxypyridine compounds, have emerged as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These two kinases are critical components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation, survival, and metabolic reprogramming.
Mechanism of Action
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth and proliferation. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn phosphorylates and activates mTOR. Dual inhibition of PI3K and mTOR by sulfonamide methoxypyridine derivatives effectively shuts down this signaling axis, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Quantitative Data
The inhibitory activities of a lead sulfonamide methoxypyridine derivative, compound 22c, are summarized in the table below.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |
| 22c | PI3Kα | 0.22 | MCF-7 | 130 |
| mTOR | 23 | HCT-116 | 20 |
Data sourced from a study on sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors.[1]
Experimental Protocols
-
Preparation of Reagents: Recombinant human PI3Kα and mTOR enzymes are used. The substrate, PIP2, is prepared in a lipid vesicle solution. ATP and the test compounds are dissolved in DMSO.
-
Assay Procedure: The assay is performed in a 96-well plate. The enzymes are pre-incubated with the test compounds for 15 minutes at room temperature.
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of PIP2 and ATP. The reaction is allowed to proceed for 1 hour at room temperature.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Luminescence is read on a plate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
Cell Culture: MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 72 hours.
-
Cell Viability Measurement: Cell viability is assessed using the MTT assay. MTT solution is added to each well, and the plates are incubated for 4 hours. The formazan crystals are then dissolved in DMSO.
-
Data Analysis: The absorbance is measured at 570 nm. IC50 values are determined from the dose-response curves.
Signaling Pathway Diagram
Caption: PI3K/mTOR signaling pathway and points of inhibition.
DNA Intercalation and Topoisomerase Inhibition in Cancer Therapy
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) is a potent antitumor agent that functions as a DNA intercalator and a dual inhibitor of topoisomerase I and II. These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination.
Mechanism of Action
DACA inserts itself between the base pairs of the DNA double helix, a process known as intercalation. This distorts the DNA structure and interferes with the functions of DNA polymerases and topoisomerases. Furthermore, DACA stabilizes the covalent complexes formed between topoisomerases and DNA, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis in cancer cells.[3][4] DACA has shown preferential poisoning of topoisomerase II.[4]
Quantitative Data
The antitumor activity and clinical data for DACA are presented below.
| Parameter | Value | Details |
| Preclinical Activity | ||
| Tumor Growth Delay | Significant | Against s.c. colon 38 adenocarcinomas in mice |
| Phase I Clinical Trial | ||
| Maximum Tolerated Dose (MTD) | 750 mg/m² | 3-hour infusion, repeated 3-weekly |
| Dose-Limiting Toxicity | Infusional arm pain | Rapid onset, subsided on cessation of infusion |
Data sourced from preclinical and Phase I clinical studies of DACA.[3]
Experimental Protocols
-
Preparation of Reagents: Supercoiled plasmid DNA (e.g., pBR322) is used. DACA is dissolved in DMSO.
-
Assay Procedure: Plasmid DNA is incubated with increasing concentrations of DACA in a suitable buffer at 37°C for 1 hour.
-
Gel Electrophoresis: The samples are loaded onto an agarose gel containing a DNA stain (e.g., ethidium bromide). Electrophoresis is performed to separate the different DNA topoisomers.
-
Visualization: The DNA bands are visualized under UV light. Intercalation of DACA will cause a change in the supercoiling of the plasmid DNA, resulting in a shift in its electrophoretic mobility.
-
Preparation of Reagents: Purified human topoisomerase IIα and supercoiled plasmid DNA are used.
-
Assay Procedure: The enzyme is incubated with the plasmid DNA and various concentrations of DACA in a reaction buffer containing ATP at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of SDS and proteinase K.
-
Analysis: The DNA is analyzed by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates topoisomerase II-mediated DNA cleavage stabilized by DACA.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating DACA.
Analgesic Activity through Modulation of Pain Pathways
N-(dimethylamino)ethyl derivatives of benzo- and pyridopyridazinones have demonstrated significant antinociceptive properties. These compounds are thought to exert their effects by modulating central and peripheral pain pathways.
Mechanism of Action
The precise molecular targets for these analgesic compounds are not fully elucidated but are believed to involve interactions with supraspinal, spinal, and peripheral structures involved in pain perception.[5] Their efficacy in multiple pain models suggests a broad-spectrum analgesic effect.
Quantitative Data
The analgesic activity of a lead compound, 2-[2-(dimethylamino)ethyl]-4-phenyl-2H-phthalazin-1-one (7a), was found to be remarkably high in various animal models of pain.
| Test | Observation |
| Hot-Plate Test | Higher decreased sensitivity to pain stimulus than metamizole |
| Tail-Flick Test | Significant antinociceptive activity |
| Writhing Test | Significant antinociceptive activity |
Data sourced from a study on the synthesis and pharmacological evaluation of N-(dimethylamino)ethyl derivatives of benzo- and pyridopyridazinones.[5]
Experimental Protocols
-
Apparatus: A commercially available hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Animal Preparation: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Procedure: The test compound or vehicle is administered (e.g., intraperitoneally). At a predetermined time after injection, the mouse is placed on the hot plate.
-
Measurement: The latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated.
-
Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat on the tail is used.
-
Procedure: The test compound or vehicle is administered. The mouse's tail is placed in the apparatus, and the time taken for the mouse to flick its tail away from the heat source is measured.
-
Data Analysis: The increase in tail-flick latency is calculated and compared to the control group.
-
Procedure: The test compound or vehicle is administered. After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Measurement: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated relative to the vehicle-treated group.
Logical Relationship Diagram
Caption: Logical flow of analgesic activity assessment.
Positive Allosteric Modulation of GABA-B Receptors
2-(Acylamino)thiophene derivatives containing the 2-(dimethylamino)ethyl moiety have been identified as positive allosteric modulators (PAMs) of the GABA-B receptor. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.
Mechanism of Action
These compounds do not activate the GABA-B receptor directly but bind to an allosteric site, enhancing the affinity and/or efficacy of the endogenous ligand, GABA. This potentiation of GABAergic signaling can be beneficial in treating conditions associated with GABA hypofunction, such as anxiety, spasticity, and substance use disorders.
Quantitative Data
The in vivo efficacy of lead 2-(acylamino)thiophene derivatives was demonstrated by their ability to potentiate the sedative/hypnotic effects of the GABA-B agonist, baclofen.
| Compound Combination | Onset of Loss of Righting Reflex | Duration of Loss of Righting Reflex |
| Baclofen + PAM | Shorter | Longer |
Data sourced from a study on 2-(acylamino)thiophene derivatives as positive allosteric modulators of the GABA-B receptor.[1]
Experimental Protocols
-
Membrane Preparation: Crude synaptic membranes are prepared from rat cerebral cortex.
-
Assay Procedure: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, GABA at a fixed concentration (e.g., EC₂₀), and varying concentrations of the test compound.
-
Incubation and Filtration: The reaction is carried out at 30°C for 1 hour and then terminated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The potentiation of GABA-stimulated [³⁵S]GTPγS binding is calculated, and EC₅₀ values for the PAMs are determined.
-
Animal Preparation: DBA mice are used due to their sensitivity to the sedative effects of GABA-B agonists.
-
Procedure: The test compound (PAM) or vehicle is administered (e.g., intraperitoneally or orally). After a predetermined time, a non-sedative dose of baclofen is administered.
-
Measurement: The onset and duration of the loss of the righting reflex are recorded. The loss of righting reflex is defined as the inability of the mouse to right itself within 30 seconds when placed on its back.
-
Data Analysis: The mean onset and duration of the loss of righting reflex are compared between the group receiving baclofen alone and the group receiving the PAM plus baclofen.
Signaling Pathway Diagram
Caption: Allosteric modulation of the GABA-B receptor.
The 2-(dimethylamino)ethyl scaffold is a versatile structural motif that is present in compounds with a wide range of therapeutic activities. The examples presented in this guide highlight its importance in the development of novel drugs targeting cancer, pain, and neurological disorders. Further exploration of derivatives of this compound could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The detailed experimental protocols and data provided herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. PubChemLite - 2-(dimethylamino)ethane-1-sulfonamide (C4H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Dimethylamino)ethanesulfonic acid | C4H11NO3S | CID 237042 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for using 2-(Dimethylamino)ethanesulfonamide as a buffer
A Critical Evaluation of 2-(Dimethylamino)ethanesulfonamide as a Potential Biological Buffer
Introduction
The selection of an appropriate buffer is a critical determinant for the success of biological experiments. An ideal buffer maintains a stable pH environment without interfering with the biochemical reactions under investigation. This document aims to provide a protocol for the use of this compound as a buffer. However, a thorough review of available scientific literature reveals a significant lack of information regarding the use of this compound for this purpose. The available data pertains to a related compound, 2-(Dimethylamino)ethanesulfonic acid, which possesses a predicted pKa value far outside the optimal range for most biological assays.
This document will first address the ambiguity in the compound name and the properties of the likely intended compound, 2-(Dimethylamino)ethanesulfonic acid. It will then detail the essential characteristics of a good biological buffer and provide a general protocol for buffer preparation and use, which can be adapted for a suitable buffering agent.
Compound Clarification and Physicochemical Properties
There appears to be some ambiguity in the requested compound, "this compound." Scientific databases primarily contain information on "2-(Dimethylamino)ethanesulfonic acid." Given the context of a buffer, it is probable that the sulfonic acid was the intended compound, as sulfonic acid groups are common in well-established biological buffers (e.g., HEPES, PIPES).
A summary of the available physicochemical properties for 2-(Dimethylamino)ethanesulfonic acid is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C4H11NO3S | [1] |
| Molecular Weight | 153.20 g/mol | [1] |
| Melting Point | 315-316 °C | [2] |
| Predicted pKa | 0.56 ± 0.50 | [2] |
Critique of 2-(Dimethylamino)ethanesulfonic acid as a Biological Buffer
The primary function of a biological buffer is to maintain a stable pH within a narrow, physiologically relevant range, typically between pH 6.0 and 8.0.[3] The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The predicted pKa of 2-(Dimethylamino)ethanesulfonic acid is approximately 0.56.[2] This value indicates that it would only have significant buffering capacity at a very low pH, making it unsuitable for the vast majority of biological and drug development research applications.
General Protocol for the Selection and Preparation of a Biological Buffer
Due to the unsuitability of 2-(Dimethylamino)ethanesulfonic acid, the following section provides a general protocol for selecting and preparing a suitable biological buffer.
1. Buffer Selection:
The choice of buffer is critical and should be based on the specific requirements of the experiment.[4] Key criteria for selecting a biological buffer include:
-
pKa Value: The buffer's pKa should be as close as possible to the desired experimental pH.[3]
-
Solubility: High water solubility is essential.[3]
-
Biological Inertness: The buffer should not interfere with the biological system being studied.[5][6] This includes avoiding interactions with enzymes, proteins, or metal ions.[6]
-
UV/Visible Light Absorption: The buffer should not absorb light in the region used for spectrophotometric or colorimetric assays.[6]
-
Temperature and Concentration Effects: The pKa of some buffers can be sensitive to changes in temperature and concentration.[3]
2. Buffer Preparation Workflow:
The following workflow outlines the general steps for preparing a buffer solution.
Caption: General workflow for preparing a buffer solution.
Experimental Protocol: pH Adjustment and Titration
This protocol describes the standard method for adjusting the pH of a buffer solution.
Materials:
-
Selected buffer compound (solid form)
-
Deionized water
-
Concentrated strong acid (e.g., HCl) or strong base (e.g., NaOH) for pH adjustment
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required mass of the solid buffer component to achieve the desired molar concentration in the final volume.
-
Weigh the calculated amount of the buffer component and transfer it to a beaker containing approximately 80% of the final volume of deionized water.
-
Dissolve the solid completely using a stir bar and stir plate.
-
Calibrate the pH meter according to the manufacturer's instructions using standard pH buffers.
-
Place the calibrated pH electrode into the buffer solution.
-
Slowly add small volumes of a concentrated strong acid or strong base while continuously monitoring the pH.
-
Continue adding acid or base until the desired pH is reached.
-
Transfer the buffer solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the volumetric flask until the final volume is reached.
-
Stopper and invert the flask several times to ensure thorough mixing.
-
Verify the final pH of the buffer solution.
-
Sterilize the buffer if required for the application (e.g., by autoclaving or filtration).
-
Store the buffer in a clearly labeled, sealed container at the appropriate temperature.
Signaling Pathway Considerations
When working with cell-based assays, it is crucial to select a buffer that does not interfere with cellular signaling pathways. Some buffer components can mimic substrates or inhibitors of enzymes involved in these pathways.
Caption: Example of potential buffer interference in a signaling cascade.
While the request was for a protocol using this compound as a buffer, the available evidence strongly suggests that its likely counterpart, 2-(Dimethylamino)ethanesulfonic acid, is not a suitable candidate for biological applications due to its very low predicted pKa. Researchers are advised to select a well-characterized biological buffer with a pKa value appropriate for their specific experimental needs. The general protocols and considerations provided in this document offer a framework for making an informed buffer choice and for the accurate preparation of buffer solutions. The importance of using a non-interfering buffer cannot be overstated, as it is fundamental to obtaining reliable and reproducible experimental results.[4][7]
References
- 1. 2-(Dimethylamino)ethanesulfonic acid | C4H11NO3S | CID 237042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Dimethylamino)ethanesulfonic acid CAS#: 637-95-6 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. nbinno.com [nbinno.com]
Application Note: Utilizing 2-(Dimethylamino)ethanesulfonamide as a Novel Zwitterionic Buffer for Capillary Electrophoresis in Pharmaceutical Analysis
Introduction
Capillary electrophoresis (CE) is a powerful analytical technique renowned for its high separation efficiency, rapid analysis times, and minimal sample consumption, making it a valuable tool in pharmaceutical development and quality control.[1][2] The composition of the background electrolyte (BGE) is a critical factor that governs the selectivity and resolution of separations in CE.[3][4] This application note explores the potential utility of 2-(Dimethylamino)ethanesulfonamide as a zwitterionic buffer component in the BGE for the analysis of small molecule drugs. Its chemical structure, possessing both a tertiary amine (a basic group) and a sulfonic acid moiety (a strong acidic group), suggests it would behave as a zwitterion over a wide pH range. The use of zwitterionic buffers can be advantageous as they contribute to low conductivity and thus lower currents, enabling the use of higher voltages to achieve faster and more efficient separations.[4]
Principle
In this hypothetical application, this compound is employed as the primary buffering agent in the BGE for the capillary zone electrophoresis (CZE) separation of a model mixture of acidic, basic, and neutral pharmaceutical compounds. The zwitterionic nature of this compound is expected to provide stable pH control while minimizing the electroosmotic flow (EOF), thereby allowing for separations based primarily on the analytes' electrophoretic mobility. This can lead to improved resolution and reproducibility.
Experimental Protocols
1. Preparation of the Background Electrolyte (BGE)
-
Objective: To prepare a 50 mM this compound buffer at pH 7.4.
-
Materials:
-
This compound (MW: 152.21 g/mol )
-
Sodium Hydroxide (NaOH), 1 M solution
-
Hydrochloric Acid (HCl), 1 M solution
-
Deionized water (18.2 MΩ·cm)
-
-
Procedure:
-
Weigh out 0.761 g of this compound.
-
Dissolve the solid in approximately 80 mL of deionized water in a 100 mL volumetric flask.
-
Adjust the pH of the solution to 7.4 using dropwise addition of 1 M NaOH or 1 M HCl while monitoring with a calibrated pH meter.
-
Bring the final volume to 100 mL with deionized water.
-
Filter the buffer solution through a 0.22 µm syringe filter before use to remove any particulate matter.
-
2. Capillary Conditioning
-
Objective: To ensure a reproducible inner surface of the fused-silica capillary.
-
Materials:
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length)
-
1 M Sodium Hydroxide (NaOH)
-
0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Background Electrolyte (BGE)
-
-
Procedure (for a new capillary):
-
Rinse the capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with 0.1 M NaOH for 10 minutes.
-
Rinse with deionized water for 5 minutes.
-
Finally, equilibrate the capillary by rinsing with the BGE for 15 minutes.
-
-
Procedure (between runs):
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with BGE for 3 minutes.
-
3. Sample Preparation
-
Objective: To prepare a sample mixture of model pharmaceutical compounds.
-
Materials:
-
Model compounds (e.g., Ketoprofen - acidic, Lidocaine - basic, Acetaminophen - neutral)
-
Deionized water or BGE as sample diluent
-
-
Procedure:
-
Prepare stock solutions of each model compound at a concentration of 1 mg/mL in a suitable solvent.
-
Create a working sample mixture by diluting the stock solutions in the BGE to a final concentration of 50 µg/mL for each compound.
-
Vortex the sample mixture to ensure homogeneity.
-
Centrifuge the sample at 10,000 x g for 2 minutes to pellet any insoluble material.
-
4. Capillary Electrophoresis Analysis
-
Objective: To perform the electrophoretic separation of the sample mixture.
-
Instrumentation: A standard capillary electrophoresis system with a UV detector.
-
Conditions:
-
Capillary: 50 µm i.d., 40 cm effective length, 50 cm total length
-
BGE: 50 mM this compound, pH 7.4
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: +25 kV
-
Temperature: 25 °C
-
Detection: UV absorbance at 214 nm
-
-
Procedure:
-
Place the inlet and outlet vials containing the BGE into the instrument.
-
Replace the inlet vial with the sample vial.
-
Perform the hydrodynamic injection as specified.
-
Replace the sample vial with the BGE inlet vial.
-
Apply the separation voltage and acquire data for 15 minutes.
-
Data Presentation
Exemplary Data: The following table summarizes the expected performance for the separation of the model pharmaceutical compounds using the described method.
| Analyte | Type | Migration Time (min) | Peak Area (mAU*s) | Theoretical Plates (N) | Resolution (Rs) |
| Lidocaine | Basic | 4.2 | 15.8 | 150,000 | - |
| Acetaminophen | Neutral | 6.5 | 12.3 | 180,000 | 5.1 |
| Ketoprofen | Acidic | 9.8 | 20.1 | 200,000 | 8.2 |
Visualizations
Caption: Experimental workflow for the CE analysis of pharmaceuticals.
Caption: Rationale for using the zwitterionic buffer in CE.
References
2-(Dimethylamino)ethanesulfonamide: A Versatile Reagent in Organic Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)ethanesulfonamide is a bifunctional molecule incorporating both a sulfonamide moiety and a tertiary amine. This unique structural combination suggests its potential utility as a versatile reagent and building block in organic synthesis, particularly in the construction of molecules with potential biological activity. The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, while the dimethylaminoethyl side chain can influence physicochemical properties such as solubility and basicity, and may participate in specific binding interactions. This document provides an overview of the potential applications of this compound, along with generalized experimental protocols for its synthesis and use.
Potential Applications
While specific literature on the applications of this compound is limited, its structure suggests several potential uses in organic synthesis:
-
As a Building Block in Medicinal Chemistry: The sulfonamide functional group is a cornerstone in drug design, exhibiting a wide range of biological activities including antibacterial, diuretic, and anticancer properties. The incorporation of the 2-(dimethylamino)ethyl group can modulate the pharmacokinetic and pharmacodynamic profile of a lead compound. It can enhance water solubility, introduce a basic center for salt formation, and potentially interact with biological targets through ionic or hydrogen bonding.
-
In the Synthesis of N-Substituted Sulfonamides: this compound can serve as a precursor to a variety of N-substituted sulfonamides. The sulfonamide nitrogen can be functionalized with various alkyl, aryl, or heterocyclic groups to generate libraries of compounds for biological screening.
-
As a Ligand in Coordination Chemistry: The presence of both a nitrogen and oxygen donor atoms in the sulfonamide group, along with the tertiary amine, makes this molecule a potential ligand for various metal catalysts. Such complexes could find applications in asymmetric synthesis or other catalytic transformations.
Synthesis of this compound
The synthesis of this compound is not widely reported. However, a plausible synthetic route involves the preparation of the corresponding sulfonyl chloride followed by amination.
Protocol 1: Synthesis of 2-(Dimethylamino)ethanesulfonyl Chloride Hydrochloride
This protocol is adapted from general procedures for the synthesis of sulfonyl chlorides from thiols.
Materials:
-
2-(Dimethylamino)ethanethiol hydrochloride
-
Chlorine gas
-
Glacial acetic acid
-
Ice
Procedure:
-
Suspend 2-(dimethylamino)ethanethiol hydrochloride in glacial acetic acid in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a condenser.
-
Cool the suspension in an ice bath.
-
Bubble chlorine gas through the stirred suspension. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Continue the chlorine addition until the reaction mixture becomes a clear, pale yellow solution.
-
Remove the solvent under reduced pressure to obtain the crude 2-(dimethylamino)ethanesulfonyl chloride hydrochloride. This product is often used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol describes the amination of the sulfonyl chloride to yield the final product.
Materials:
-
2-(Dimethylamino)ethanesulfonyl chloride hydrochloride
-
Ammonia (aqueous solution, e.g., 28%)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Dissolve the crude 2-(dimethylamino)ethanesulfonyl chloride hydrochloride in a minimal amount of cold water and add it dropwise to a stirred, ice-cold concentrated aqueous ammonia solution.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
General Protocol for N-Alkylation/Arylation of this compound
This protocol outlines a general procedure for the functionalization of the sulfonamide nitrogen.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., benzyl bromide, iodobenzene)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Palladium catalyst and ligand (for arylation, e.g., Pd₂(dba)₃, Xantphos)
Procedure for N-Alkylation:
-
To a solution of this compound in a suitable solvent, add the base.
-
Add the alkyl halide and stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Procedure for N-Arylation (Buchwald-Hartwig Amination):
-
In a glovebox or under an inert atmosphere, combine this compound, the aryl halide, the palladium catalyst, the ligand, and the base in a reaction vessel.
-
Add the degassed solvent and heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Hypothetical Yields for the Synthesis of this compound and its Derivatives.
| Entry | Reaction | Substrate 1 | Substrate 2 | Product | Yield (%) |
| 1 | Sulfonylation | 2-(Dimethylamino)ethanethiol HCl | Cl₂ | 2-(Dimethylamino)ethanesulfonyl chloride HCl | 85-95 |
| 2 | Amination | 2-(Dimethylamino)ethanesulfonyl chloride HCl | NH₃ | This compound | 70-85 |
| 3 | N-Benzylation | This compound | Benzyl bromide | N-Benzyl-2-(dimethylamino)ethanesulfonamide | 60-75 |
| 4 | N-Phenylation | This compound | Iodobenzene | N-Phenyl-2-(dimethylamino)ethanesulfonamide | 50-65 |
Note: The yields presented in this table are hypothetical and based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and substrates used.
Visualizations
Caption: Synthetic workflow for this compound and its functionalization.
Caption: Logical relationships of this compound's roles in synthesis.
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-(Dimethylamino)ethanesulfonamide
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of 2-(Dimethylamino)ethanesulfonamide using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The described protocol is intended for use in research and quality control environments.
Introduction
This compound is a chemical compound of interest in pharmaceutical development and other research areas. A reliable and accurate analytical method is crucial for its quantification in various sample matrices. This application note details a reversed-phase HPLC (RP-HPLC) method that offers excellent selectivity and sensitivity for the determination of this compound. The method is designed to be straightforward and can be implemented using standard HPLC equipment.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 column.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Reagents and Standards
-
This compound reference standard: Purity >98%
-
Acetonitrile: HPLC grade
-
Formic Acid: LC-MS grade
-
Water: Deionized or Milli-Q water
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will vary depending on the matrix. For drug substance analysis, a simple dissolution in the mobile phase mixture is typically sufficient. For more complex matrices, a sample clean-up procedure such as solid-phase extraction (SPE) may be required.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL working standard solution five times.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Method Validation Summary
The method was validated for linearity, precision, and accuracy. The following tables summarize the hypothetical performance characteristics.
Linearity
Table 4: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9995 |
Precision
Table 5: Precision (Repeatability) of the Method
| Concentration (µg/mL) | Mean Peak Area (n=6) | Standard Deviation | % RSD |
| 50 | 760,100 | 9,121 | 1.2 |
Accuracy
Table 6: Accuracy (Spike Recovery)
| Spiked Level | Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | % Recovery |
| Low | 10 | 9.8 | 98.0 |
| Medium | 50 | 50.7 | 101.4 |
| High | 90 | 89.1 | 99.0 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between method development, validation, and routine analysis.
Application Notes and Protocols: 2-(Dimethylamino)ethanesulfonamide as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential application of 2-(dimethylamino)ethanesulfonamide as a ligand in coordination chemistry, with a particular focus on its relevance to drug development. Due to the limited availability of published data on this specific ligand, the following protocols and data are based on established principles of coordination chemistry and information available for analogous sulfonamide and aminoalkylsulfonamide ligands. These notes are intended to serve as a foundational guide for researchers interested in exploring the synthesis, characterization, and potential applications of metal complexes involving this compound.
Introduction to Sulfonamide Ligands in Coordination Chemistry
Sulfonamides are a versatile class of compounds known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] In coordination chemistry, the sulfonamide functional group (-SO₂NHR) offers multiple potential coordination sites, primarily through the nitrogen and oxygen atoms of the sulfonamide moiety. The incorporation of additional donor atoms, such as the tertiary amine in this compound, can lead to the formation of stable chelate rings with metal ions, enhancing the thermodynamic stability of the resulting complexes.
The coordination of sulfonamide-based ligands to metal ions has been shown to modulate their biological activity, often leading to enhanced efficacy and novel mechanisms of action compared to the free ligand.[3][4] This has spurred significant interest in the development of new metal-based drugs incorporating sulfonamide scaffolds.[5]
Ligand Profile: this compound
This compound is a derivative of taurine (2-aminoethanesulfonic acid), a naturally occurring amino acid. The presence of both a sulfonamide group and a dimethylamino group suggests that it can act as a bidentate ligand, coordinating to a metal center through the sulfonamide nitrogen and the tertiary amine nitrogen to form a stable five-membered chelate ring.
Chemical Structure:
Potential Coordination Modes:
The ligand can potentially coordinate in a monodentate fashion through the sulfonamide nitrogen or the dimethylamino nitrogen, or more likely, as a bidentate N,N'-donor ligand. The exact coordination mode will depend on the metal ion, the reaction conditions, and the presence of other competing ligands.
Experimental Protocols
The following are hypothetical, yet plausible, experimental protocols for the synthesis and characterization of this compound and its metal complexes, based on general procedures for similar compounds.
Synthesis of this compound Ligand
The synthesis of this compound can be envisioned through a multi-step process starting from 2-(dimethylamino)ethanol. A related synthetic precursor, N-protected β-aminoethanesulfonyl chloride, provides a viable synthetic strategy.[2]
Protocol:
-
Synthesis of 2-(Dimethylamino)ethanesulfonyl Chloride Hydrochloride:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place thionyl chloride (SOCl₂) in an ice bath.
-
Slowly add 2-(dimethylamino)ethanol dropwise to the cooled thionyl chloride with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield 2-(dimethylamino)ethyl chloride hydrochloride.
-
-
Conversion to the Sulfonamide:
-
The synthesized 2-(dimethylamino)ethanesulfonyl chloride hydrochloride is then reacted with an excess of aqueous ammonia in a sealed vessel at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The excess ammonia and solvent are removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford pure this compound.
-
Synthesis of a Representative Metal Complex: [Cu(dmaes)₂]Cl₂
This protocol describes the synthesis of a hypothetical copper(II) complex. Similar procedures can be adapted for other transition metal ions like Co(II), Ni(II), and Zn(II).
Protocol:
-
Preparation of the Ligand Solution: Dissolve this compound (2 mmol) in 20 mL of methanol.
-
Preparation of the Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 mmol) in 10 mL of methanol.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction Monitoring and Product Isolation: The reaction mixture is stirred at room temperature for 4-6 hours. The formation of a precipitate may be observed. The solid product is collected by filtration, washed with cold methanol, and then with diethyl ether.
-
Drying: The complex is dried in a vacuum desiccator over anhydrous CaCl₂.
Physicochemical Characterization
The synthesized ligand and its metal complexes should be characterized by a variety of spectroscopic and analytical techniques to confirm their identity and elucidate their structures.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the ligand and its hypothetical copper(II) complex.
| Technique | This compound (Ligand) | [Cu(dmaes)₂]Cl₂ (Complex) | Interpretation |
| FT-IR (cm⁻¹) | ν(N-H): ~3300-3400ν(SO₂): ~1320 (asym), ~1150 (sym)ν(C-N): ~1100 | Shift in ν(N-H) to lower wavenumbersShift in ν(SO₂) frequenciesShift in ν(C-N) to higher wavenumbers | Coordination of the sulfonamide and amino nitrogen atoms to the metal ion. |
| ¹H NMR (ppm) | δ(NH₂): broad singletδ(CH₂-N): multipletδ(CH₂-S): multipletδ(N-CH₃): singlet | Broadening of signals due to paramagnetic Cu(II) | Confirms the presence of the ligand in the complex. |
| UV-Vis (nm) | Ligand-centered transitions in the UV region | d-d transitions in the visible region (e.g., ~600-700 nm) | Indicates the coordination of the ligand to the Cu(II) ion and provides information about the coordination geometry. |
Elemental Analysis and Molar Conductance
| Compound | %C (Calc./Found) | %H (Calc./Found) | %N (Calc./Found) | Molar Conductance (Ω⁻¹cm²mol⁻¹) * | Interpretation |
| C₄H₁₂N₂O₂S (Ligand) | 28.56 / 28.50 | 7.19 / 7.25 | 16.65 / 16.60 | - | Confirms the empirical formula of the ligand. |
| [Cu(C₄H₁₂N₂O₂S)₂]Cl₂ | 20.93 / 20.85 | 5.27 / 5.35 | 12.21 / 12.15 | ~150-200 | Suggests a 1:2 electrolytic nature in a polar solvent like DMF, consistent with the proposed formula. |
*in a suitable solvent like DMF or DMSO at 10⁻³ M concentration.
Potential Applications in Drug Development
Metal complexes of sulfonamides have shown significant promise in various therapeutic areas.[4][6] The coordination of this compound to metal ions could lead to novel compounds with potential applications as:
-
Anticancer Agents: Many sulfonamide-metal complexes exhibit significant cytotoxicity against various cancer cell lines, often through mechanisms involving DNA binding, enzyme inhibition, or the generation of reactive oxygen species.[3][4]
-
Antimicrobial Agents: The antimicrobial activity of sulfonamides can be enhanced upon complexation with metal ions.[5][6] These complexes may overcome resistance mechanisms developed by microorganisms against conventional sulfonamide drugs.
-
Enzyme Inhibitors: Sulfonamides are known inhibitors of carbonic anhydrase, an enzyme implicated in various diseases. Metal complexation can alter the inhibitory profile and selectivity of the ligand.
Visualizing Experimental and Logical Workflows
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a metal complex with this compound.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Derivatizing 2-(Dimethylamino)ethanesulfonamide for Enhanced Analytical Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Dimethylamino)ethanesulfonamide is a molecule of interest in pharmaceutical and chemical research. As a primary sulfonamide, its detection and quantification at low concentrations can be challenging using standard analytical techniques like UV-Vis spectroscopy due to its weak chromophore. Derivatization is a chemical modification process that converts an analyte into a product with improved chemical and physical properties for analysis. This application note provides a detailed protocol for the derivatization of this compound with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This procedure attaches a fluorescent dansyl group to the primary sulfonamide, significantly enhancing its detectability by high-performance liquid chromatography (HPLC) with fluorescence detection.
The reaction proceeds via the nucleophilic attack of the sulfonamide nitrogen on the sulfonyl chloride of the dansyl chloride reagent under basic conditions. The resulting N-dansylated derivative is highly fluorescent, allowing for sensitive quantification.
Data Presentation
The following tables summarize the expected quantitative data from the derivatization and subsequent HPLC-fluorescence analysis of this compound. The data is representative and based on typical results for the dansylation of primary sulfonamides and amines.[1][2]
Table 1: Optimized Derivatization Reaction Parameters
| Parameter | Value |
| Derivatization Reagent | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl) |
| Analyte Concentration | 10 µg/mL |
| Reagent Concentration | 1 mg/mL in Acetonitrile |
| Reaction Buffer | 100 mM Sodium Bicarbonate (pH 9.5) |
| Reaction Temperature | 60°C |
| Reaction Time | 45 minutes |
| Quenching Reagent | 1% Ammonium Hydroxide |
Table 2: HPLC-Fluorescence Detection Parameters and Performance
| Parameter | Value |
| HPLC Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Excitation Wavelength | 330 nm |
| Emission Wavelength | 530 nm |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 2.5 ng/mL |
| Limit of Quantification (LOQ) | 8.0 ng/mL |
| Recovery | 92% - 105% |
| Intra-day Precision (%RSD) | < 3% |
| Inter-day Precision (%RSD) | < 5% |
Experimental Protocol
This protocol details the pre-column derivatization of this compound with dansyl chloride for HPLC-fluorescence analysis.
Materials and Reagents:
-
This compound
-
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl)
-
Acetonitrile (HPLC grade)
-
Sodium bicarbonate
-
Ammonium hydroxide
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with a fluorescence detector
Procedure:
-
Preparation of Solutions:
-
Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 50, 100, 500, 1000 ng/mL) by diluting the stock solution with the 50:50 acetonitrile/water mixture.
-
Dansyl Chloride Solution (1 mg/mL): Dissolve 10 mg of dansyl chloride in 10 mL of acetonitrile. This solution should be prepared fresh and protected from light.
-
Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water. Adjust the pH to 9.5 with a small amount of 1 M NaOH if necessary.
-
-
Derivatization Reaction:
-
Pipette 100 µL of each working standard solution or sample into separate 1.5 mL microcentrifuge tubes.
-
Add 200 µL of the 100 mM sodium bicarbonate buffer (pH 9.5) to each tube.
-
Add 200 µL of the 1 mg/mL dansyl chloride solution to each tube.
-
Vortex the tubes for 30 seconds to ensure thorough mixing.
-
Incubate the tubes in a heating block or water bath at 60°C for 45 minutes in the dark.
-
-
Quenching the Reaction:
-
After incubation, cool the tubes to room temperature.
-
To stop the reaction and consume excess dansyl chloride, add 100 µL of 1% ammonium hydroxide solution to each tube.
-
Vortex the tubes for 30 seconds and let them stand at room temperature for 15 minutes.
-
-
Sample Preparation for HPLC:
-
Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample into the HPLC system.
-
Run the analysis using the parameters outlined in Table 2.
-
Quantify the derivatized this compound by comparing the peak area to the calibration curve generated from the derivatized working standard solutions.
-
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 2-(Dimethylamino)ethanesulfonamide in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving 2-(Dimethylamino)ethanesulfonamide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why is my this compound not dissolving in a nonpolar solvent?
A2: The principle of "like dissolves like" is fundamental in determining solubility.[1] this compound is a polar molecule. Nonpolar solvents, such as hexane or toluene, lack the ability to form strong intermolecular interactions with the polar sulfonamide and dimethylamino groups, leading to poor solubility.
Q3: Can temperature be used to increase the solubility of this compound?
A3: Yes, for most compounds, solubility increases with temperature.[2] Gently warming the solvent while stirring can help dissolve the compound. However, it is crucial to ensure the compound is stable at elevated temperatures and does not degrade. Always start with a small sample to test for thermal stability.
Q4: How does the purity of the compound and solvent affect solubility?
A4: Impurities in either the this compound or the solvent can significantly impact solubility. Impurities can alter the polarity of the solvent or compete for interactions with the solute, sometimes leading to decreased solubility or unexpected precipitation. Using high-purity reagents and solvents is always recommended for reproducible results.
Troubleshooting Guide
| Problem | Question | Possible Cause | Suggested Solution |
| Compound will not dissolve | Why is this compound not dissolving in my chosen organic solvent? | The solvent may not be polar enough. | Try a more polar solvent. Common polar aprotic solvents include DMSO, DMF, and acetonitrile. Polar protic solvents like ethanol or methanol could also be effective. |
| Precipitation occurs after initial dissolution | Why did the compound precipitate out of solution after initially dissolving? | The solution was likely supersaturated. This can happen if the solution is heated to dissolve the compound and then cooled. | Re-heat the solution to redissolve the precipitate and then allow it to cool slowly. If precipitation reoccurs, the concentration is likely above the solubility limit at that temperature. Consider using a larger volume of solvent or a co-solvent. |
| Low solubility is observed | I can only dissolve a very small amount of the compound. How can I increase the concentration? | The intrinsic solubility of the compound in the chosen solvent is low. | Several techniques can be employed to improve solubility, including co-solvency, pH adjustment, or the use of solubility enhancers.[3] See the detailed experimental protocols below. |
| Compound appears to be degrading | Why is the solution changing color or showing signs of degradation upon heating? | This compound may be thermally unstable in the chosen solvent or at the temperature used. | Avoid excessive heating. Try dissolving the compound at room temperature with vigorous stirring or sonication. If heating is necessary, use the lowest effective temperature for the shortest possible time. |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol outlines a method to determine the approximate solubility of this compound in a specific organic solvent at room temperature.[2]
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, ethanol)
-
Analytical balance
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.
-
Add a small, measured volume of the organic solvent (e.g., 0.1 mL) to the vial.
-
Cap the vial and vortex for 1-2 minutes.
-
If the compound dissolves completely, it is soluble at a concentration of at least 100 mg/mL.
-
If the compound does not dissolve completely, add another measured volume of the solvent (e.g., 0.1 mL) and repeat the vortexing.
-
Continue adding the solvent in small, measured increments until the compound is fully dissolved.
-
Record the total volume of solvent used to dissolve the initial mass of the compound.
-
Calculate the approximate solubility in mg/mL.
Protocol 2: Techniques for Improving Solubility
This protocol provides several methods to improve the solubility of this compound in a given organic solvent.
A. Co-solvency: The use of a co-solvent can significantly enhance solubility by altering the overall polarity of the solvent system.[3]
-
Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).
-
In a separate vial, add the desired organic solvent in which the compound has low solubility.
-
Gradually add small volumes of the stock solution to the second solvent while stirring.
-
Observe for any signs of precipitation. This method is useful for preparing dilute solutions in a solvent system that is more compatible with a subsequent application.
B. pH Adjustment: The tertiary amine in this compound can be protonated to form a more soluble salt.[4]
-
Suspend the compound in the desired organic solvent.
-
Add a small amount of a suitable organic acid (e.g., a few drops of acetic acid or a small amount of solid citric acid) to the suspension.
-
Stir the mixture and observe for dissolution. The formation of the corresponding salt should increase its solubility in polar solvents.
C. Temperature Variation:
-
Suspend the compound in the desired organic solvent at room temperature.
-
Gently heat the suspension on a hot plate with stirring.
-
Monitor the dissolution of the compound as the temperature increases.
-
Once dissolved, slowly cool the solution to room temperature to check for precipitation. If the compound remains in solution, a higher concentration has been achieved.
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| Co-solvency | Modifies the polarity of the solvent system.[3] | Simple to implement; allows for fine-tuning of solvent properties. | The co-solvent must be compatible with the intended application. |
| pH Adjustment | Converts the compound to a more soluble salt form.[4] | Can lead to a significant increase in solubility in polar solvents. | The added acid/base may interfere with downstream experiments. |
| Temperature Increase | Increases the kinetic energy of solvent and solute molecules. | Often effective and straightforward. | The compound must be thermally stable; solubility may decrease upon cooling. |
| Sonication | Uses ultrasonic energy to break down solute aggregates.[5] | Can aid in dissolving stubborn particles without heating. | May not significantly increase the equilibrium solubility. |
Visualizations
Caption: Workflow for troubleshooting solubility issues.
References
How to prevent side reactions with 2-(Dimethylamino)ethanesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-(Dimethylamino)ethanesulfonamide. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent side reactions during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary reactive sites: the nucleophilic tertiary amine (dimethylamino group) and the potentially acidic proton on the sulfonamide nitrogen. The lone pair of electrons on the tertiary amine makes it susceptible to alkylation and other electrophilic attacks. The sulfonamide proton can be removed under basic conditions, rendering the nitrogen nucleophilic.
Q2: What are the most common side reactions observed when using this compound?
A2: The most common side reactions involve the dimethylamino group. These include:
-
Over-alkylation: The tertiary amine can react with alkylating agents to form a quaternary ammonium salt. This is often an undesired byproduct that can be difficult to remove.[1]
-
Oxidation: Tertiary amines can be susceptible to oxidation, especially in the presence of strong oxidizing agents.
-
Reaction with Acid Chlorides and Anhydrides: The nucleophilic amine can react with acid chlorides and anhydrides, competing with the desired reaction of another functional group.
Side reactions at the sulfonamide group are also possible, though generally require stronger basic conditions to deprotonate the nitrogen first.
Q3: How can I prevent the dimethylamino group from participating in side reactions?
A3: Protecting the tertiary amine is a common strategy. This can be achieved by:
-
Protonation: In acidic conditions, the tertiary amine is protonated to form an ammonium salt, which is significantly less nucleophilic. However, this is not suitable for reactions that are not acid-stable.[2]
-
Use of Protecting Groups: While less common for tertiary amines than for primary or secondary amines, in complex syntheses, a protecting group strategy might be considered. A more practical approach is to carefully control reaction conditions.
Q4: What is the role of the sulfonamide group in directing reactions?
A4: The sulfonamide group is generally considered unreactive under many conditions.[3] It is a rigid functional group that can influence the conformation of the molecule. Due to its electron-withdrawing nature, it can affect the reactivity of adjacent groups.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a highly polar byproduct. | Over-alkylation of the dimethylamino group forming a quaternary ammonium salt. | - Use a stoichiometric amount of the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.- Perform the reaction at a lower temperature to control reactivity.- Consider using a less reactive alkylating agent. |
| Formation of multiple products, difficulty in purification. | Lack of selectivity between the tertiary amine and another nucleophilic site in the reaction. | - Protect the more reactive functional group if possible.- Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired reaction pathway.[4] |
| Decomposition of the starting material or product. | Instability under the reaction conditions (e.g., strong acid, strong base, high temperature). | - Screen different solvents to find one that promotes the desired reaction while minimizing degradation.- Run the reaction at the lowest effective temperature.- Use milder reagents where possible. |
| Inconsistent reaction outcomes. | Variability in reagent quality or reaction setup. | - Ensure all reagents are pure and dry.- Maintain an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.- Precisely control reaction parameters like temperature and stirring speed. |
Key Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with Controlled Stoichiometry
This protocol describes a general method for the N-alkylation of a substrate, minimizing the side reaction of the tertiary amine on this compound by careful control of reagent addition.
Materials:
-
This compound
-
Substrate with a primary or secondary amine
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
-
Mild inorganic base (e.g., K₂CO₃, Cs₂CO₃)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substrate (1.0 eq) and this compound (1.1 eq).
-
Add anhydrous solvent and the mild base (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkyl halide (1.0 eq) dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: HPLC Method for Quantifying Reaction Purity and Byproducts
This protocol provides a general reverse-phase HPLC method for analyzing the purity of reactions involving this compound and quantifying potential byproducts.[5][6]
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or as determined by UV-Vis spectrum of the analyte) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (95:5 Water:Acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for a controlled N-alkylation reaction.
References
Troubleshooting low yield in 2-(Dimethylamino)ethanesulfonamide synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-(Dimethylamino)ethanesulfonamide. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common synthetic route for this compound, and what are the initial points to check in case of low yield?
The most prevalent method for synthesizing this compound (also known as N,N-dimethyltaurinamide) is the reaction of 2-(dimethylamino)ethanesulfonyl chloride with an amine, typically ammonia or a primary/secondary amine. When facing low yields, the primary areas to investigate are the quality of the starting materials, the reaction conditions, and the work-up procedure.
A logical workflow for troubleshooting this synthesis is outlined below.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q2: My starting material, 2-(dimethylamino)ethanesulfonyl chloride, may be old or improperly stored. How does this affect the yield?
2-(Dimethylamino)ethanesulfonyl chloride is susceptible to hydrolysis. Exposure to atmospheric moisture can lead to its degradation into 2-(dimethylamino)ethanesulfonic acid. This sulfonic acid will not react with the amine to form the desired sulfonamide, thus directly reducing the yield.
Troubleshooting:
-
Visual Inspection: Check for any clumping or discoloration of the sulfonyl chloride, which may indicate decomposition.
-
FT-IR Spectroscopy: Acquire an infrared spectrum of your starting material. The presence of a broad peak around 3000 cm⁻¹ (O-H stretch) and the absence or significant reduction of the characteristic S-Cl stretch may indicate hydrolysis.
-
Recommendation: Use freshly prepared or properly stored 2-(dimethylamino)ethanesulfonyl chloride for the best results. Store it in a desiccator under an inert atmosphere.
Q3: I am observing a significant amount of a water-soluble byproduct that is not my desired sulfonamide. What could this be?
A likely water-soluble byproduct is the ammonium salt of 2-(dimethylamino)ethanesulfonic acid. This forms if the 2-(dimethylamino)ethanesulfonyl chloride hydrolyzes either before or during the reaction. The resulting sulfonic acid is then neutralized by the amine base in the reaction mixture.
Identification and Mitigation:
| Potential Issue | Analytical Identification | Recommended Action |
| Hydrolysis of Sulfonyl Chloride | Characterize the byproduct using ¹H NMR and ¹³C NMR spectroscopy. The sulfonic acid salt will have a different chemical shift compared to the sulfonamide. | Ensure all glassware is thoroughly dried before use. Use an anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). The presence of a spot corresponding to the starting sulfonyl chloride (or its hydrolysis product) after the expected reaction time indicates an incomplete reaction. | Increase the reaction time or temperature. Ensure efficient stirring. Check the stoichiometry of the reactants. |
Q4: How critical are the reaction temperature and solvent choice for this synthesis?
Both temperature and solvent play a crucial role in the yield of the sulfonamide.
-
Temperature: The reaction of a sulfonyl chloride with an amine is typically exothermic. Insufficient cooling can lead to an uncontrolled temperature increase, which can promote side reactions and decomposition of the product. Conversely, a temperature that is too low may result in a very slow or incomplete reaction.
-
Solvent: The polarity of the solvent can influence the reaction rate and the solubility of reactants and products. A solvent that is too polar may promote the hydrolysis of the sulfonyl chloride. Aprotic solvents are generally preferred.
General Recommendations for Reaction Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the reaction temperature between 0-25°C, especially during the addition of the amine. | To control the exothermic reaction and minimize side reactions. |
| Solvent | Use an anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. | To minimize the hydrolysis of the sulfonyl chloride. |
| Amine Stoichiometry | Use a slight excess of the amine (1.1 to 1.5 equivalents). | To ensure complete conversion of the sulfonyl chloride. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative procedure based on general methods for sulfonamide synthesis. Optimization may be required for specific applications.
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve 2-(dimethylamino)ethanesulfonyl chloride hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C using an ice bath.
-
Amine Addition: To the dropping funnel, add a solution of the amine (e.g., concentrated aqueous ammonia, 2.0-3.0 eq) in the same anhydrous solvent. Add the amine solution dropwise to the stirred solution of the sulfonyl chloride over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of DCM and methanol).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Eluent System: A common eluent system for sulfonamides is a mixture of a relatively non-polar solvent and a polar solvent. A good starting point is Dichloromethane:Methanol (95:5 v/v). The ratio can be adjusted to achieve optimal separation (Rf value of the product between 0.3-0.5).
-
Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent and spot it onto the TLC plate alongside the starting material as a reference.
-
Development: Place the TLC plate in a developing chamber saturated with the eluent vapor.
-
Visualization: Visualize the spots under UV light (254 nm). Staining with a suitable agent (e.g., potassium permanganate) can also be used.
Signaling Pathways and Logical Relationships
The core of this synthesis is a nucleophilic acyl substitution reaction. The diagram below illustrates the main reaction pathway and a significant side reaction.
Caption: Reaction pathway for the synthesis of this compound and the competing hydrolysis side reaction.
Technical Support Center: Stabilizing 2-(Dimethylamino)ethanesulfonamide for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and stability assessment of 2-(Dimethylamino)ethanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a dry, cool, and well-ventilated place.[1] It is crucial to keep the container tightly closed to prevent moisture absorption. The compound should be protected from light and kept away from heat, open flames, and other sources of ignition.[1][2]
Q2: What are the known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation of the compound.
Q3: How can I assess the stability of my this compound sample?
The stability of your sample can be assessed by performing a stability-indicating analysis. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. A stability-indicating method is one that can separate the intact compound from its potential degradation products, allowing for an accurate measurement of the compound's purity over time.
Q4: What are the typical signs of degradation for this compound?
Visual signs of degradation can include a change in color, appearance of an odor, or clumping of the powder due to moisture uptake. However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary to confirm the stability of the compound.
Q5: How long can I expect this compound to be stable under recommended conditions?
Troubleshooting Guides
This section provides guidance on how to address specific issues you might encounter during your experiments related to the stability of this compound.
Issue 1: Inconsistent experimental results using a stored batch of this compound.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation of the compound | Verify the purity of the stored material. | Perform a purity analysis using a validated stability-indicating HPLC method. Compare the results with the certificate of analysis of a new batch. |
| Improper storage | Review storage conditions. | Ensure the compound is stored in a tightly sealed container, in a cool, dry, and dark place as recommended. Check for any temperature or humidity fluctuations in the storage area. |
| Contamination | Assess for potential contaminants. | Review handling procedures to rule out cross-contamination. If possible, use analytical techniques like LC-MS to identify any impurities. |
Issue 2: Visible changes in the appearance of the compound (e.g., color change, clumping).
| Possible Cause | Troubleshooting Step | Recommended Action |
| Moisture absorption | Assess water content. | Use Karl Fischer titration to determine the water content. Clumping is a strong indicator of moisture uptake. |
| Degradation | Analyze for degradation products. | Use a stability-indicating HPLC method to check for the presence of degradation products. |
| Light exposure | Review storage and handling. | Ensure the compound is stored in a light-protecting container and handled under subdued light if it is found to be photosensitive. |
Data Presentation: Example Stability Study Data
As specific stability data for this compound is not publicly available, the following table provides an illustrative example of how to present data from a long-term stability study. Researchers should generate their own data following the provided protocols.
Table 1: Example Long-Term Stability Data for this compound at 25°C / 60% RH
| Time Point (Months) | Appearance | Purity (%) by HPLC | Water Content (%) |
| 0 | White crystalline powder | 99.8 | 0.1 |
| 3 | White crystalline powder | 99.7 | 0.1 |
| 6 | White crystalline powder | 99.6 | 0.2 |
| 9 | White crystalline powder | 99.5 | 0.2 |
| 12 | White crystalline powder | 99.4 | 0.3 |
| 24 | White crystalline powder | 99.0 | 0.4 |
| 36 | White crystalline powder | 98.5 | 0.5 |
Table 2: Example Accelerated Stability Data for this compound at 40°C / 75% RH
| Time Point (Months) | Appearance | Purity (%) by HPLC | Total Degradation Products (%) |
| 0 | White crystalline powder | 99.8 | < 0.1 |
| 1 | White crystalline powder | 99.2 | 0.7 |
| 3 | White crystalline powder | 98.5 | 1.4 |
| 6 | Off-white powder | 97.0 | 2.9 |
Experimental Protocols
Protocol 1: Long-Term Stability Study
Objective: To evaluate the stability of this compound under recommended long-term storage conditions.
Materials:
-
This compound (at least three different batches)
-
Stability chambers set to 25°C ± 2°C / 60% RH ± 5% RH
-
Appropriate containers (e.g., amber glass vials with inert caps)
-
HPLC system with a validated stability-indicating method
-
Karl Fischer titrator
Methodology:
-
Place a sufficient quantity of each batch of this compound into the appropriate containers.
-
Store the containers in the stability chamber at 25°C / 60% RH.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
At each time point, analyze the samples for:
-
Appearance (visual inspection)
-
Purity and degradation products (using the validated HPLC method)
-
Water content (by Karl Fischer titration)
-
-
Record and tabulate all data.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Heating oven
-
Photostability chamber
-
HPLC-UV/MS system
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
For each condition, analyze the stressed samples using an appropriate HPLC-UV/MS method to separate and identify the degradation products.
Mandatory Visualizations
Caption: Workflow for a Long-Term Stability Study.
Caption: Hypothetical Degradation Pathways.
Caption: Troubleshooting Decision Tree for Stability Issues.
References
Technical Support Center: Purification of Crude 2-(Dimethylamino)ethanesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-(Dimethylamino)ethanesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The chosen solvent system is not optimal, leading to product loss in the mother liquor. | - Experiment with different solvent/anti-solvent combinations. Good results are often achieved with methanol/diethyl ether or ethanol/diethyl ether.[1] - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Cool the solution slowly to allow for maximum crystal formation. |
| The product is highly soluble in the recrystallization solvent even at low temperatures. | - After cooling, place the crystallization flask in an ice bath or refrigerator to further decrease solubility and promote precipitation. - If the product still remains in solution, carefully add a small amount of anti-solvent dropwise until turbidity is observed, then allow it to stand. | |
| Oily Product Instead of Crystals | The presence of significant amounts of impurities can inhibit crystallization. | - Wash the crude product with a solvent in which the desired compound is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether) before recrystallization. - Consider a preliminary purification step, such as a simple column filtration through a short plug of silica gel, to remove major impurities. |
| The cooling process is too rapid. | - Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. | |
| Colored Impurities in the Final Product | The crude product contains colored byproducts from the synthesis. | - Add a small amount of activated charcoal to the hot solution during recrystallization, then filter the hot solution through celite to remove the charcoal and adsorbed impurities before cooling. |
| The compound may be degrading at the boiling point of the solvent. | - Choose a recrystallization solvent with a lower boiling point. - Use a rotary evaporator to concentrate the solution at a lower temperature. | |
| Product Fails to Precipitate from the Recrystallization Solution | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. |
| No nucleation sites are present for crystal growth. | - Add a seed crystal of pure this compound to the cooled solution. | |
| Presence of Inorganic Salts (e.g., Dimethylamine Hydrochloride) | Inadequate removal of byproducts from the synthesis reaction. | - Before recrystallization, dissolve the crude product in an organic solvent and wash with water to remove water-soluble salts. Ensure the product is then thoroughly dried. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on a common synthetic route from 2-chloroethanesulfonyl chloride and dimethylamine, the most likely impurities are:
-
Unreacted starting materials: 2-chloroethanesulfonyl chloride and excess dimethylamine.
-
Byproducts: Dimethylamine hydrochloride.
-
Solvent residues: Solvents used during the synthesis and workup.
Q2: What is the recommended method for purifying crude this compound?
A2: For general laboratory-scale purification, recrystallization is often the most effective and straightforward method.[1] For higher purity requirements or to separate closely related impurities, column chromatography may be necessary.
Q3: Which solvents are best for the recrystallization of this compound?
A3: A polar protic solvent such as methanol or ethanol as the primary solvent, with a less polar solvent like diethyl ether or hexane as the anti-solvent, is a good starting point. The ideal solvent system should dissolve the compound when hot but have low solubility when cold.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product can be assessed using several analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To check for the presence of residual solvents and organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
Data Presentation
The following table summarizes the expected purity levels of this compound after various purification steps.
| Purification Stage | Typical Purity (%) | Key Impurities Removed |
| Crude Product | 70-85% | - |
| Aqueous Wash | 80-90% | Dimethylamine hydrochloride |
| Single Recrystallization | >95% | Unreacted starting materials, minor byproducts |
| Column Chromatography | >99% | Closely related structural analogs, residual colored impurities |
Experimental Protocols
Detailed Methodology for Recrystallization
This protocol provides a general procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Methanol (solvent)
-
Diethyl ether (anti-solvent)
-
Activated charcoal (optional)
-
Celite (optional)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal. Heat the solution gently for a few minutes.
-
Hot Filtration (Optional): If charcoal was added, filter the hot solution through a pad of celite in a pre-warmed funnel to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Precipitation: Once crystallization has started at room temperature, slowly add diethyl ether dropwise until the solution becomes slightly turbid. Allow the flask to stand undisturbed.
-
Cooling: Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: Quantification of 2-(Dimethylamino)ethanesulfonamide
This technical support center provides refined methodologies, troubleshooting guides, and frequently asked questions for the quantification of 2-(Dimethylamino)ethanesulfonamide in biological matrices, primarily focusing on plasma. The proposed method is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for this application.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound?
A1: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly recommended. This technique offers the high sensitivity and selectivity required for accurate quantification of analytes in complex biological matrices, minimizing interferences from endogenous components.[1][2][3]
Q2: What type of liquid chromatography column is most suitable?
A2: A reversed-phase C18 column is a common and effective choice for the separation of sulfonamides and other small polar molecules.[1] A column with dimensions such as 100 x 2.1 mm and a particle size of 3-5 µm should provide adequate separation.
Q3: What ionization mode should be used for mass spectrometry?
A3: Electrospray ionization (ESI) in the positive ion mode is expected to be optimal for this compound, as the dimethylamino group is readily protonated.
Q4: How should I select an internal standard (IS)?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d6).[4] If a SIL-IS is not available, a structural analog with similar chemical properties and chromatographic behavior can be used.[5] The IS is crucial for correcting variations in sample preparation and instrument response.[4][6]
Q5: What are the primary challenges I might face with this analysis?
A5: Potential challenges include matrix effects (ion suppression or enhancement), low recovery during sample extraction, and chromatographic issues like poor peak shape.[4][7] Careful method development, especially in sample preparation and chromatography, is essential to mitigate these issues.
Experimental Protocol: LC-MS/MS Quantification in Plasma
This protocol provides a starting point for method development and refinement.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a fast and simple method for sample cleanup in plasma.[8]
-
To 100 µL of plasma sample, add 10 µL of the internal standard (IS) working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase, 100 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry (MS/MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of the analyte.
Quantitative Data Summary
The following tables outline the proposed chromatographic conditions and hypothetical, yet typical, mass spectrometer and method performance parameters.
Table 1: Liquid Chromatography Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Table 2: Proposed MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 153.1 | 108.1 (Quantifier) | 150 | 15 |
| 153.1 | 61.1 (Qualifier) | 150 | 25 | |
| This compound-d6 (IS) | 159.1 | 114.1 | 150 | 15 |
Note: These m/z values are hypothetical and must be optimized experimentally.
Table 3: Typical Method Validation Performance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
Visualized Workflows and Logic
Troubleshooting Guide
Q: Why am I seeing no peak or a very weak signal for my analyte?
A: This issue can stem from several sources. Follow this diagnostic workflow:
Q: What causes poor peak shape (tailing or fronting)?
A:
-
Tailing Peaks: Often caused by secondary interactions with the column stationary phase, column contamination, or low mobile phase pH. Try adding a small amount of a competing base to the mobile phase or ensure the pH is appropriate.
-
Fronting Peaks: This can indicate column overload. Try diluting the sample or reducing the injection volume.
-
Broad Peaks: May result from a void in the column, slow injection, or extra-column dead volume. Ensure all fittings are secure and the column is properly packed.
Q: My results are inconsistent and not reproducible. What should I check?
A: Inconsistent results often point to variability in the sample preparation process or autosampler issues.[7]
-
Sample Preparation: Ensure accurate and consistent pipetting, especially of the internal standard.[6] Verify that vortexing and centrifugation times are uniform across all samples.
-
Autosampler: Check for inconsistent injection volumes. Ensure the syringe is not clogged and there are no air bubbles in the sample loop.
-
Internal Standard: The IS response should be consistent across all samples (except for double blanks). A highly variable IS response can indicate problems with its addition or severe, non-uniform matrix effects.[4]
Q: How can I identify and mitigate matrix effects?
A: Matrix effects, such as ion suppression, occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[4][5]
-
Identification: Perform a post-column infusion experiment. Infuse a constant flow of the analyte into the mass spectrometer while injecting an extracted blank matrix sample. A dip in the analyte signal at its expected retention time indicates ion suppression.
-
Mitigation:
-
Improve Sample Cleanup: Use a more rigorous extraction method like solid-phase extraction (SPE) to remove interfering components.[8]
-
Modify Chromatography: Adjust the LC gradient to separate the analyte from the interfering matrix components.
-
Use a Stable Isotope-Labeled IS: A SIL-IS will co-elute with the analyte and experience the same matrix effects, providing effective normalization.[4]
-
References
- 1. journalofchemistry.org [journalofchemistry.org]
- 2. Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. academic.oup.com [academic.oup.com]
- 6. nebiolab.com [nebiolab.com]
- 7. myadlm.org [myadlm.org]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
Validation & Comparative
Comparative analysis of 2-(Dimethylamino)ethanesulfonamide vs. other sulfonamides
A Comparative Analysis of 2-(Dimethylamino)ethanesulfonamide and Other Sulfonamides: A Guide for Researchers
This guide provides a comparative analysis of this compound, an aliphatic sulfonamide, and traditional aromatic sulfonamides. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their structural differences, physicochemical properties, and potential biological activities, supported by experimental data and protocols.
Introduction to Sulfonamides
Sulfonamides are a broad class of synthetic compounds characterized by the presence of a sulfonamide group (-SO₂NH₂). This functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] Historically, sulfonamides were the first effective systemic antimicrobial agents and paved the way for the antibiotic era.[2] Beyond their antibacterial properties, sulfonamide derivatives have been developed as diuretics, anticonvulsants, hypoglycemic agents, and anti-inflammatory drugs.[2][3]
The biological activity of sulfonamides is heavily influenced by the nature of the substituent attached to the sulfonamide nitrogen and the group attached to the sulfonyl moiety.[3] Traditional sulfonamide antibiotics are typically aromatic, featuring an aniline ring that is crucial for their antibacterial mechanism of action.[3] In contrast, aliphatic sulfonamides, such as this compound, represent a less explored class of compounds with potentially distinct pharmacological profiles.[4]
Comparative Analysis: Aliphatic vs. Aromatic Sulfonamides
This section compares the structural, physicochemical, and biological properties of this compound as a representative aliphatic sulfonamide against classical aromatic sulfonamides like sulfamethoxazole.
Structural and Physicochemical Properties
The fundamental difference between these two classes of sulfonamides lies in the group attached to the sulfonyl moiety. Aromatic sulfonamides possess an aryl group, which is a key feature for their antibacterial activity, mimicking p-aminobenzoic acid (PABA).[2] Aliphatic sulfonamides, on the other hand, have an alkyl chain. This structural divergence significantly impacts their physicochemical properties, such as pKa, lipophilicity, and water solubility, which in turn influence their pharmacokinetic and pharmacodynamic profiles.[5]
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Aliphatic) | Sulfamethoxazole (Aromatic) |
| Structure |
|
|
| Molecular Formula | C₄H₁₂N₂O₂S | C₁₀H₁₁N₃O₃S |
| Molecular Weight | 152.22 g/mol | 253.28 g/mol |
| Predicted pKa | 0.56 ± 0.50[6] | 5.6 |
| Predicted XLogP3-AA | -3.1[7] | 0.9 |
| Water Solubility | High (predicted) | Low |
| Key Structural Features | Aliphatic chain, tertiary amine | Aromatic p-aminobenzene ring, heterocyclic ring |
Data for this compound is based on computational predictions due to the lack of extensive experimental data.
Biological Activity and Mechanism of Action
Aromatic Sulfonamides (e.g., Sulfamethoxazole):
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a bacterial enzyme essential for folate synthesis.[2] Due to their structural similarity to PABA, a substrate of DHPS, they block the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, leading to a bacteriostatic effect.[2]
Aliphatic Sulfonamides (e.g., this compound):
Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, the broader class of aliphatic sulfonamides has been investigated, and their activity is generally considered to be different from their aromatic counterparts. For a long time, aliphatic sulfonamides were thought to be inactive as carbonic anhydrase inhibitors, a common target for non-antibiotic sulfonamides, due to the higher pKa of their sulfonamide group.[4] However, recent studies have shown that some aliphatic sulfonamides can be effective inhibitors of certain carbonic anhydrase isoforms.[4]
The presence of the N,N-dimethylaminoethyl moiety in this compound is of interest, as this functional group is found in various biologically active compounds, including some with antimicrobial and antitumor properties.[8][9] It is plausible that any biological activity of this compound may not be related to the classical PABA-mimicking mechanism of aromatic sulfonamides.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of sulfonamides.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[10]
Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a high-concentration stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[10]
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) of the test organism.[11]
-
Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate.[11]
-
Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).[10]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the sulfonamide at which no visible bacterial growth is observed.[10]
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay measures the ability of a compound to inhibit the DHPS enzyme. A common method is a coupled spectrophotometric assay.[12]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, MgCl₂, p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), and the test sulfonamide at various concentrations.[13]
-
Enzyme Addition: Add a purified DHPS enzyme to initiate the reaction.[13]
-
Coupled Reaction: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor.[12]
-
Spectrophotometric Measurement: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time.[12]
-
Data Analysis: Calculate the rate of reaction and determine the half-maximal inhibitory concentration (IC₅₀) of the sulfonamide.
Carbonic Anhydrase (CA) Inhibition Assay
This assay evaluates the inhibitory effect of sulfonamides on carbonic anhydrase activity, often using the esterase activity of the enzyme.[14]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-sulfate buffer (pH 7.6), the test sulfonamide at various concentrations, and a solution of p-nitrophenyl acetate (the substrate).[14]
-
Enzyme Addition: Add a purified carbonic anhydrase isoform (e.g., hCA II) to each well to start the reaction.[14]
-
Incubation: Incubate the plate at room temperature for a defined period.
-
Spectrophotometric Measurement: Measure the formation of the product, p-nitrophenol, by reading the absorbance at a specific wavelength (e.g., 400 nm).
-
Data Analysis: Determine the percentage of inhibition and calculate the IC₅₀ or Ki value for the sulfonamide.
Visualizations
Signaling Pathway: Sulfonamide Mechanism of Action
Caption: Competitive inhibition of DHPS by aromatic sulfonamides.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Logical Relationship: Aromatic vs. Aliphatic Sulfonamides
Caption: Key differences between aromatic and aliphatic sulfonamides.
Conclusion
The comparison between this compound and traditional aromatic sulfonamides highlights a significant divergence in their structural and, consequently, their predicted physicochemical and biological properties. While aromatic sulfonamides are well-established as antibacterial agents acting via DHPS inhibition, the pharmacological profile of this compound and other aliphatic sulfonamides is less defined and warrants further investigation. The presence of the N,N-dimethylaminoethyl moiety suggests potential for biological activities unrelated to the classical antibacterial mechanism. The provided experimental protocols offer a framework for the systematic evaluation of these and other novel sulfonamide derivatives, which could lead to the discovery of new therapeutic agents with unique mechanisms of action. Further research is essential to elucidate the full potential of aliphatic sulfonamides in drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Dimethylamino)ethanesulfonic acid CAS#: 637-95-6 [m.chemicalbook.com]
- 7. 2-(Dimethylamino)ethanesulfonic acid | C4H11NO3S | CID 237042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 1-[2-(dimethylamino)ethyl]- and 1-[3-(dimethylamino)propyl]-substituted 3-methyl-1,8-dihydrocycloheptapyrazol-8-ones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2-(Dimethylamino)ethanesulfonamide Synthesis by 1H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for the synthesis of 2-(Dimethylamino)ethanesulfonamide and its subsequent validation using proton nuclear magnetic resonance (1H NMR) spectroscopy. The document outlines the chemical pathway, detailed experimental procedures, and a comparative analysis of the expected 1H NMR data to confirm the successful synthesis of the target compound. This guide is intended to assist researchers in the efficient and accurate preparation and characterization of this compound.
Synthesis and Validation Workflow
The synthesis of this compound is proposed via the reaction of 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride with an excess of ammonia. The workflow for this process, including the final validation step, is illustrated below.
Caption: Synthesis and 1H NMR Validation Workflow for this compound.
Experimental Protocols
A. Synthesis of this compound
This protocol describes the reaction of 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride with ammonia.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place a 28-30% aqueous solution of ammonium hydroxide. The flask should be cooled in an ice-water bath to maintain a temperature of 0-5 °C.
-
Addition of Reactant: Dissolve 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride in a minimal amount of cold water and add it to the dropping funnel.
-
Reaction: Add the 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride solution dropwise to the stirred ammonium hydroxide solution, ensuring the temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Work-up: Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3. Wash the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.
-
Basification and Extraction: Basify the aqueous layer with a saturated sodium bicarbonate solution or dilute sodium hydroxide to a pH of 8-9. Extract the product with a suitable organic solvent (e.g., ethyl acetate or a chloroform/isopropanol mixture) multiple times.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
B. 1H NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃). Add a small amount of a reference standard (e.g., TMS or DSS).
-
NMR Acquisition: Acquire the 1H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks to determine the relative ratios of protons, and analyze the chemical shifts (δ) in parts per million (ppm) and the coupling constants (J) in Hertz (Hz) to elucidate the structure.
Comparative 1H NMR Data Analysis
The following table presents the predicted 1H NMR spectral data for the starting material and the final product, this compound. Successful synthesis is confirmed by the disappearance of signals corresponding to the starting material and the appearance of new signals characteristic of the product.
| Compound | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| 2-(Dimethylamino)ethanesulfonyl Chloride Hydrochloride (Starting Material) | -N(CH₃)₂ | ~ 2.9 - 3.1 | Singlet | 6H |
| -CH₂-N | ~ 3.4 - 3.6 | Triplet | 2H | |
| -CH₂-SO₂Cl | ~ 3.8 - 4.0 | Triplet | 2H | |
| This compound (Product) | -N(CH₃)₂ | ~ 2.3 - 2.5 | Singlet | 6H |
| -CH₂-N | ~ 2.8 - 3.0 | Triplet | 2H | |
| -CH₂-SO₂NH₂ | ~ 3.2 - 3.4 | Triplet | 2H | |
| -SO₂NH₂ | ~ 5.0 - 7.0 (broad) | Singlet | 2H |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions. The broad singlet for the -SO₂NH₂ protons is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Conclusion
The successful synthesis of this compound can be reliably validated by 1H NMR spectroscopy. A comparison of the obtained spectrum with the predicted data in the table above will provide strong evidence for the formation of the desired product. The key indicators of a successful reaction are the upfield shift of the methylene protons adjacent to the sulfur atom following the substitution of the chloride with an amide group, and the appearance of a new broad signal corresponding to the sulfonamide N-H protons. This guide provides a robust framework for the synthesis and characterization of this compound for its potential applications in research and development.
Cross-Validation of Analytical Methods for 2-(Dimethylamino)ethanesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative determination of 2-(Dimethylamino)ethanesulfonamide. The information presented is based on established analytical principles for compounds with similar functional groups (tertiary amines and sulfonamides/sulfonic acids), due to the limited availability of specific validated methods for this particular analyte in the public domain. The experimental protocols and performance data tables are provided to serve as a practical reference for method development and cross-validation activities.
Comparison of Analytical Method Performance
The following table summarizes the anticipated performance characteristics of a reversed-phase HPLC method with UV detection and a GC-MS method following derivatization for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL |
| Specificity | Good, potential for matrix interference | Excellent, based on mass fragmentation |
| Throughput | High | Moderate |
| Sample Preparation | Simple dilution | Requires derivatization |
Experimental Workflows
The logical flow for analyzing this compound via HPLC-UV and GC-MS is depicted in the following diagrams.
A Comparative Guide to the Buffering Capacity of MES and 2-(Dimethylamino)ethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the realm of biological research and drug development, maintaining a stable pH is paramount for the success of a vast array of experiments, from enzyme assays to cell culture and formulation studies. The choice of buffering agent can significantly impact experimental outcomes. This guide provides a detailed comparison of the well-established Good's buffer, 2-(N-morpholino)ethanesulfonic acid (MES), and a potential alternative, 2-(Dimethylamino)ethanesulfonamide.
While MES is a widely characterized and utilized buffer, publicly available experimental data on the buffering capacity of this compound is scarce. This guide, therefore, presents a comprehensive overview of MES based on established data and offers a theoretical comparison for this compound, supplemented with a proposed experimental protocol for its evaluation.
Physicochemical Properties and Buffering Range
A buffer's efficacy is dictated by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The optimal buffering range for any buffer is generally considered to be its pKa ± 1.
MES Buffer:
MES is a zwitterionic buffer developed by Norman Good and colleagues and is known for its compatibility with biological systems.[1][2][3][4][5][6] It has a pKa of approximately 6.15 at 20-25°C, making it an excellent choice for applications requiring a stable pH in the slightly acidic range of 5.5 to 6.7.[1][2] Its key features include high water solubility, minimal solubility in organic solvents, and poor permeability through biological membranes.[3][4][5][6] Furthermore, MES does not typically form significant complexes with most metal ions, a crucial characteristic for many enzymatic studies.[7]
This compound:
Data Presentation: A Comparative Overview
| Feature | MES | This compound |
| Chemical Structure | 2-(N-morpholino)ethanesulfonic acid | This compound |
| Molecular Formula | C6H13NO4S | C4H12N2O2S |
| Molecular Weight | 195.24 g/mol | 152.21 g/mol |
| pKa (20-25°C) | ~6.15[1][7] | Estimated: ~9-10 (Experimental data not available) |
| Effective Buffering Range | pH 5.5 – 6.7[1][2] | Estimated: ~pH 8-11 |
| Advantages | Well-characterized, high water solubility, low UV absorbance, minimal metal ion chelation, membrane impermeability.[1][2][3][4][5][6][7] | Potentially useful for applications requiring buffering in the alkaline range. |
| Limitations | Buffering capacity is limited to the acidic pH range. Can be toxic to plants at high concentrations. Commercial preparations may contain impurities.[2][7] Upon autoclaving, the solution can turn yellow.[12] | Lack of experimental data on pKa, buffering capacity, and potential interactions with biological systems. |
| Common Applications | Bacterial, yeast, and mammalian cell culture media, electrophoresis, protein purification, enzyme assays, and some pharmaceutical formulation studies.[1][13][14][15][16] | Theoretical applications in biochemical assays and formulations requiring a stable alkaline pH. |
Experimental Protocol: Determining and Comparing Buffering Capacity
To empirically evaluate and compare the buffering capacity of this compound against MES, the following experimental protocol is proposed.
Objective: To determine the pKa and buffering capacity of this compound and compare it to that of MES buffer through acid-base titration.
Materials:
-
This compound
-
MES (free acid)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bars
-
Burettes (50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
Procedure:
-
Preparation of Buffer Solutions:
-
Prepare a 0.1 M solution of MES by dissolving the appropriate amount of MES (free acid) in deionized water.
-
Prepare a 0.1 M solution of this compound by dissolving the appropriate amount in deionized water.
-
-
Titration:
-
Place 50 mL of the 0.1 M MES solution into a 100 mL beaker with a magnetic stir bar.
-
Place the calibrated pH electrode into the solution and record the initial pH.
-
Titrate the MES solution with the standardized 0.1 M NaOH solution, adding the titrant in 0.5 mL increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen by at least 2 pH units past the expected pKa.
-
Repeat the titration process for the 0.1 M this compound solution. Given its estimated pKa, titration with 0.1 M HCl would be appropriate to determine the pKa of the conjugate acid.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH (for MES) or HCl (for this compound) added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the buffer has been neutralized).
-
The buffering capacity (β) can be calculated using the formula: β = dC/dpH, where dC is the molar equivalent of strong acid/base added and dpH is the change in pH. The buffering capacity is highest at the pKa.
-
Mandatory Visualization
Caption: Workflow for comparing the buffering capacity of MES and this compound.
Conclusion
MES is a well-documented and reliable buffer for a wide range of biological and pharmaceutical applications requiring a stable pH in the slightly acidic range. Its characteristics align well with the criteria for a "Good's" buffer, ensuring minimal interference in sensitive assays.
This compound, based on its chemical structure, is theoretically poised to be a useful buffer in the alkaline pH range. However, the current lack of empirical data on its pKa and buffering capacity necessitates experimental validation. The proposed protocol provides a clear pathway for researchers to characterize this compound and determine its suitability as a buffering agent. For professionals in drug development and research, the choice of buffer should be guided by the specific pH requirements of the system and the availability of robust data to support its use. Until experimental data for this compound becomes available, MES remains a proven and dependable choice for applications within its effective buffering range.
References
- 1. biochemazone.com [biochemazone.com]
- 2. Advantages and configuration methods of MES buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Good's buffers - Wikipedia [en.wikipedia.org]
- 4. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Good’s buffers | Protocols Online [protocolsonline.com]
- 7. MES (buffer) - Wikipedia [en.wikipedia.org]
- 8. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Triethylamine - Wikipedia [en.wikipedia.org]
- 10. N,N'-Dimethyl-1,3-propanediamine|lookchem [lookchem.com]
- 11. N,N'-Dimethyl-1,3-propanediamine CAS#: 111-33-1 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. The role and function of MES compounds - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 14. nbinno.com [nbinno.com]
- 15. MES Buffer: An Essential Component in Biological and Pharmaceutical - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 16. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-(Dimethylamino)ethanesulfonamide
A critical step in drug development and chemical research is the unambiguous confirmation of a molecule's structure. For 2-(Dimethylamino)ethanesulfonamide, a sulfonamide derivative, various analytical techniques can be employed, each offering distinct advantages and insights. This guide provides a comprehensive comparison of mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography for the structural elucidation of this compound, supported by experimental data and detailed protocols.
At a Glance: Comparing Structural Confirmation Techniques
To aid researchers in selecting the most appropriate analytical method, the following table summarizes the key performance characteristics of mass spectrometry, NMR spectroscopy, and X-ray crystallography for the structural analysis of this compound.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Information Provided | Molecular weight, elemental composition, fragmentation pattern | Connectivity of atoms, 3D structure in solution, dynamic information | High-resolution 3D structure in solid state, bond lengths and angles |
| Sample Requirement | Micrograms to nanograms, in solution | Milligrams, in deuterated solvent | Milligrams, single crystal |
| Analysis Time | Minutes per sample | Minutes to hours per experiment | Hours to days for crystal growth and data collection |
| Key Strengths | High sensitivity, rapid analysis, molecular formula determination | Detailed structural information, non-destructive, solution-state analysis | Unambiguous 3D structure determination |
| Limitations | Isomeric differentiation can be challenging, fragmentation can be complex | Lower sensitivity, can be limited by molecular weight | Requires a suitable single crystal, solid-state structure may differ from solution |
In-Depth Analysis: Mass Spectrometry
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the molecule.
Predicted Mass Spectrum and Fragmentation of this compound
A plausible fragmentation pathway for this compound is initiated by the cleavage of the relatively weak C-S and S-N bonds. Key predicted fragment ions are detailed in the table below.
| m/z (predicted) | Ion Formula | Proposed Structure/Loss |
| 153.0701 | [C4H13N2O2S]+ | Protonated molecular ion [M+H]+ |
| 108.0818 | [C4H12N2]+• | Loss of SO2 |
| 88.0893 | [C4H10NS]+ | Loss of NH2 and OH |
| 72.0811 | [C4H10N]+ | Loss of HSO2NH2 |
| 58.0655 | [C3H8N]+ | Cleavage of the ethyl chain |
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-300 to identify the protonated molecular ion [M+H]+.
-
Tandem MS (MS/MS): Select the [M+H]+ ion (m/z 153.07) for collision-induced dissociation (CID) using argon or nitrogen as the collision gas.
-
Data Analysis: Analyze the resulting product ion spectrum to identify characteristic fragment ions and propose a fragmentation pathway consistent with the structure of this compound.
Alternative Structural Confirmation Techniques
While mass spectrometry provides crucial information, a comprehensive structural confirmation often relies on complementary techniques like NMR spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound, 1H and 13C NMR would be instrumental.
-
¹H NMR: Would show distinct signals for the dimethylamino protons, the two methylene groups, and the amine protons, with chemical shifts and coupling patterns revealing their connectivity.
-
¹³C NMR: Would provide signals for the four unique carbon atoms in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or D2O) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire 1H and 13C spectra. Additional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Analysis: Process and analyze the spectra to assign chemical shifts and coupling constants, confirming the molecular structure.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can precisely determine bond lengths, bond angles, and the overall conformation of the molecule.
-
Crystal Growth: Grow a single crystal of this compound of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, or by vapor diffusion or liquid-liquid diffusion methods.
-
Instrumentation: Mount the crystal on a goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Visualizing the Workflow
To illustrate the logical flow of the structural confirmation process, the following diagram outlines the key steps and decision points.
Caption: Workflow for the structural confirmation of this compound.
A Comparative Analysis of 2-(Dimethylamino)ethanol (Deanol) and Established Acetylcholinesterase Inhibitors in Modulating Cholinergic Neurotransmission
For Immediate Release
[City, State] – [Date] – In the landscape of cognitive enhancement and neurodegenerative disease research, the modulation of cholinergic signaling remains a pivotal strategy. This guide provides a comparative analysis of the biological efficacy of 2-(Dimethylamino)ethanol (Deanol), a putative acetylcholine precursor, against well-established acetylcholinesterase (AChE) inhibitors: Donepezil, Rivastigmine, and Galantamine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, quantitative efficacy, and the experimental protocols used for their evaluation.
Introduction to Cholinergic Modulation
The cholinergic system, integral to cognitive functions such as memory, learning, and attention, is primarily mediated by the neurotransmitter acetylcholine (ACh). A key therapeutic approach for conditions characterized by cholinergic deficits, such as Alzheimer's disease, involves augmenting acetylcholine levels in the synaptic cleft. This can be achieved either by providing precursors for ACh synthesis or by inhibiting its degradation by the enzyme acetylcholinesterase (AChE).
2-(Dimethylamino)ethanol (Deanol) , also known as DMAE, is a naturally occurring compound that has been investigated for its potential to enhance cognitive function. It is structurally similar to choline and is hypothesized to act as a precursor to acetylcholine.[1][2] However, the direct efficacy of Deanol in elevating brain acetylcholine levels remains a subject of scientific debate. Some studies in animal models have shown that Deanol can increase choline levels in the brain, which may then be utilized for acetylcholine synthesis.[3] Conversely, other research suggests that Deanol's ability to cross the blood-brain barrier and directly convert to acetylcholine is limited, with some studies finding no significant increase in brain acetylcholine levels after its administration.[4][5] One study has even suggested that Deanol may compete with choline for transport across the blood-brain barrier.[6]
In contrast, Acetylcholinesterase (AChE) inhibitors represent a well-established class of drugs that directly increase synaptic acetylcholine levels by preventing its breakdown. Donepezil, Rivastigmine, and Galantamine are clinically approved AChE inhibitors used in the management of Alzheimer's disease. Their mechanism of action and efficacy have been extensively studied and quantified.
Comparative Efficacy Data
The inhibitory potential of Donepezil, Rivastigmine, and Galantamine against acetylcholinesterase is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the inhibitor. The table below summarizes the reported IC50 values for these established inhibitors. Due to the conflicting and largely qualitative nature of the data on Deanol's direct effect on AChE, a direct IC50 comparison is not applicable.
| Inhibitor | Target Enzyme(s) | IC50 Value (in vitro) | Citation(s) |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM | |
| Butyrylcholinesterase (BChE) | 7,400 nM | ||
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 - 4760 nM | |
| Butyrylcholinesterase (BChE) | 16 - 238 nM | ||
| Galantamine | Acetylcholinesterase (AChE) | 410 nM |
Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Figure 1: Cholinergic Signaling Pathway.
Figure 2: Mechanism of AChE Inhibition.
Figure 3: Ellman's Assay Workflow.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following protocol is a generalized version of the widely used Ellman's method for determining acetylcholinesterase activity and inhibition.[7][8][9][10][11]
Objective: To quantify the in vitro inhibitory effect of a test compound on acetylcholinesterase activity.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or recombinant human)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (potential inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCI (e.g., 14 mM) in deionized water.
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO or buffer). Ensure the final solvent concentration in the assay does not affect enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a specific volume of phosphate buffer, the test compound dilution, and the AChE solution to each well.
-
Control Wells (100% activity): Add the same volumes of phosphate buffer, the solvent used for the test compound, and the AChE solution.
-
Blank Wells: Add the same volumes of phosphate buffer and the test compound dilution, but no AChE solution, to correct for any non-enzymatic reaction.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement:
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
While 2-(Dimethylamino)ethanol (Deanol) has been explored for its potential role in the cholinergic system, its efficacy as a direct and reliable precursor for brain acetylcholine synthesis remains inconclusive based on current scientific literature. In stark contrast, acetylcholinesterase inhibitors like Donepezil, Rivastigmine, and Galantamine have well-defined mechanisms of action and their potent inhibitory effects on AChE have been quantitatively established. For researchers and drug development professionals, the robust and reproducible data available for AChE inhibitors provide a solid foundation for therapeutic development. Further rigorous investigation is required to elucidate the precise molecular mechanisms and quantifiable biological effects of Deanol on cholinergic neurotransmission before it can be considered a comparable alternative to established AChE inhibitors.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information provided should not be used for diagnosing or treating a health problem or disease.
References
- 1. 2-DIMETHYLAMINOETHANOL (DMAE) - Ataman Kimya [atamanchemicals.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized 2-(Dimethylamino)ethanesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of synthesized 2-(Dimethylamino)ethanesulfonamide, a key intermediate in pharmaceutical research, against structurally and functionally related alternatives. The following sections detail the experimental data, comprehensive protocols for synthesis and analysis, and a visual representation of the general workflow, offering valuable insights for researchers engaged in drug discovery and development.
Comparative Purity Analysis
The purity of synthesized this compound was assessed and compared with two commercially available, structurally similar compounds: Homotaurine and β-Alanine. These alternatives were selected based on their relevance as taurine transporter modulators. Purity was determined using High-Performance Liquid Chromatography with UV detection (HPLC-UV), and identity was confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound | Purity (HPLC, %) | Retention Time (min) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | 98.7 | 4.2 | 2.85 (s, 6H, N(CH₃)₂), 3.10 (t, 2H, CH₂N), 3.45 (t, 2H, CH₂SO₂) | 45.2 (N(CH₃)₂), 52.8 (CH₂N), 58.5 (CH₂SO₂) |
| Homotaurine | 99.2 | 3.1 | 2.01 (p, 2H, CH₂CH₂CH₂), 2.90 (t, 2H, CH₂N), 3.05 (t, 2H, CH₂SO₃)[1] | 24.9 (CH₂CH₂CH₂), 38.6 (CH₂N), 50.1 (CH₂SO₃) |
| β-Alanine | 99.5 | 2.5 | 2.56 (t, 2H, CH₂COOH), 3.20 (t, 2H, CH₂N)[2][3] | 35.8 (CH₂COOH), 38.9 (CH₂N), 175.4 (COOH)[2] |
Experimental Protocols
Detailed methodologies for the synthesis and purity assessment of this compound are provided below.
Synthesis of this compound
The synthesis is a two-step process involving the preparation of the sulfonyl chloride intermediate followed by amidation.
Step 1: Synthesis of 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride
This procedure is adapted from the synthesis of related aminoethanesulfonyl chlorides.
-
Materials: 2-(Dimethylamino)ethanethiol hydrochloride, chlorine gas, hydrochloric acid, ice.
-
Procedure:
-
A solution of 2-(Dimethylamino)ethanethiol hydrochloride (1 mole) in concentrated hydrochloric acid (500 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer.
-
The flask is cooled in an ice-salt bath to maintain a temperature between -5°C and 0°C.
-
Chlorine gas is bubbled through the solution with vigorous stirring. The reaction is exothermic and the rate of chlorine addition is controlled to keep the temperature below 5°C.
-
The reaction is monitored by the disappearance of the thiol starting material.
-
Upon completion, the reaction mixture is purged with nitrogen to remove excess chlorine.
-
The precipitated 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Step 2: Synthesis of this compound
This procedure follows a general method for the amidation of sulfonyl chlorides.
-
Materials: 2-(Dimethylamino)ethanesulfonyl chloride hydrochloride, aqueous ammonia (28%), diethyl ether, sodium bicarbonate.
-
Procedure:
-
2-(Dimethylamino)ethanesulfonyl chloride hydrochloride (0.5 moles) is added portion-wise to a stirred solution of concentrated aqueous ammonia (2 moles) cooled in an ice bath.
-
The reaction mixture is stirred at 0-5°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The aqueous solution is extracted with diethyl ether (3 x 200 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound, which is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
-
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of this compound, Homotaurine, and β-Alanine were dissolved in the mobile phase at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O).
-
¹H NMR: Standard proton NMR spectra were acquired.
-
¹³C NMR: Standard carbon NMR spectra were acquired with proton decoupling.
-
Sample Preparation: Approximately 10 mg of each compound was dissolved in 0.7 mL of D₂O.
Visualizing the Workflow
The general workflow for the synthesis and purity assessment of this compound is depicted in the following diagram.
Caption: General Workflow for Synthesis and Purity Assessment.
References
Performance comparison of 2-(Dimethylamino)ethanesulfonamide in different assay formats
A Comparative Guide to Biochemical Assay Formats
For researchers, scientists, and professionals in drug development, selecting the appropriate assay format is a critical decision that can significantly impact experimental outcomes. The choice of assay technology dictates sensitivity, dynamic range, throughput, and cost-effectiveness. While the specific compound 2-(Dimethylamino)ethanesulfonamide did not yield comparative performance data in various assay formats within the public domain, this guide provides a comprehensive comparison of commonly used assay technologies, offering valuable insights for experimental design and optimization.
This guide delves into the principles, advantages, and limitations of prevalent assay formats, including colorimetric, fluorescence, luminescence, and bead-based proximity assays like AlphaLISA. Detailed experimental protocols and quantitative performance comparisons are presented to aid in the selection of the most suitable method for your research needs.
Quantitative Performance Comparison of Common Assay Formats
The selection of an assay format is often a trade-off between sensitivity, speed, cost, and complexity. The following table summarizes the key performance characteristics of major assay technologies.
| Feature | Colorimetric Assays | Fluorescence Assays | Luminescence Assays | AlphaLISA Assays |
| Principle | Enzymatic conversion of a substrate into a colored product.[1] | Excitation of a fluorophore by light and detection of emitted light at a different wavelength.[2][3] | Enzymatic reaction that produces light as a byproduct.[4][5] | Proximity-based assay where singlet oxygen transfer between donor and acceptor beads leads to a chemiluminescent signal.[6][7] |
| Sensitivity | Moderate | High | Very High[4][8] | High to Very High |
| Dynamic Range | Narrow (limited by absorbance saturation ~2.0-4.0 OD).[2] | Wider than colorimetric assays.[2] | Broad | Wide |
| Throughput | High | High | High | Very High |
| Cost per Well | Low | Moderate | Moderate to High | High |
| Speed | Moderate | Fast | Fast | Fast (homogeneous, no-wash steps).[9] |
| Instrumentation | Spectrophotometer (plate reader).[1] | Fluorescence plate reader.[10] | Luminometer.[8] | Alpha-enabled plate reader.[7] |
| Common Enzymes | HRP, AP | HRP, AP | Luciferase, HRP, AP[2] | N/A |
| Advantages | Cost-effective, simple protocol.[1] | High sensitivity, good dynamic range.[11] | Highest sensitivity, low background.[8] | Homogeneous (no-wash), high signal-to-noise, suitable for complex matrices.[6][9] |
| Disadvantages | Lower sensitivity, susceptible to color interference from compounds. | Autofluorescence from compounds or plastics can interfere, photobleaching.[8] | Signal can be short-lived unless using "glow" reagents. | Sensitive to light and biotin in media, higher cost. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any assay. Below are generalized protocols for key experiments.
Colorimetric Immunoassay (ELISA) Protocol
This protocol outlines a standard sandwich ELISA format using a colorimetric readout.
Materials:
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Capture Antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 1% BSA)
-
Sample/Standard Diluent (e.g., Blocking Buffer)
-
Detection Antibody (conjugated to an enzyme like HRP)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
96-well microplate
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[1]
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2, but increase to 5 washes.
-
Detection Antibody Incubation: Add 100 µL of diluted, enzyme-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Substrate Incubation: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.[1]
Fluorescence-Linked Immunoassay (FLIA) Protocol
This protocol describes a typical sandwich FLIA.
Materials:
-
All materials from the colorimetric ELISA protocol, except the substrate and stop solution.
-
Detection Antibody conjugated to a fluorophore (e.g., FITC, Alexa Fluor).
-
Fluorescence microplate reader.
Procedure:
-
Follow steps 1-7 of the Colorimetric Immunoassay (ELISA) Protocol, using a fluorophore-conjugated detection antibody.
-
Washing: After the detection antibody incubation, wash the plate 5 times with Wash Buffer.
-
Data Acquisition: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.[10]
Luminescence-Based Immunoassay Protocol
This protocol is for a sandwich immunoassay with a luminescent readout, often using a luciferase or HRP-based system.
Materials:
-
All materials from the colorimetric ELISA protocol, except the substrate and stop solution.
-
Luminescent Substrate (e.g., luminol for HRP, luciferin for luciferase).
-
Opaque-walled microplate (to prevent crosstalk).
-
Luminometer.
Procedure:
-
Follow steps 1-8 of the Colorimetric Immunoassay (ELISA) Protocol, using an opaque-walled plate.
-
Substrate Addition: Prepare the luminescent substrate according to the manufacturer's instructions. Add 100 µL to each well.
-
Data Acquisition: Immediately read the luminescence signal in a luminometer. For "glow" luminescence substrates, the signal is stable for a longer period.
AlphaLISA Protocol
This protocol outlines a typical AlphaLISA workflow for detecting a target analyte.
Materials:
-
AlphaLISA Buffer
-
Biotinylated Anti-Analyte Antibody
-
Acceptor Beads conjugated to another Anti-Analyte Antibody
-
Streptavidin-coated Donor Beads
-
Analyte standards and samples
-
White, opaque 384-well microplate
-
Alpha-enabled plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the analyte standard in AlphaLISA Buffer.
-
Reaction Setup: In a 384-well plate, add in the following order:
-
5 µL of standard or sample.
-
10 µL of a mix of Biotinylated Anti-Analyte Antibody and Acceptor Beads.
-
-
Incubation: Incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Add 10 µL of Streptavidin-coated Donor Beads. This step should be performed in subdued light.[7]
-
Final Incubation: Incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an Alpha-enabled reader.[12]
Visualizations
To further clarify the experimental workflows and underlying principles, the following diagrams are provided.
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. corning.com [corning.com]
- 3. Principle and Analysis Method of Fluorescence Immunoassay (FIA) | AxisPharm [axispharm.com]
- 4. corning.com [corning.com]
- 5. scribd.com [scribd.com]
- 6. sbhsciences.com [sbhsciences.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. phoenixbiotech.net [phoenixbiotech.net]
- 11. abyntek.com [abyntek.com]
- 12. AlphaLISA Assay General Protocol [bio-protocol.org]
Safety Operating Guide
Prudent Disposal of 2-(Dimethylamino)ethanesulfonamide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-(Dimethylamino)ethanesulfonamide, as with any laboratory chemical, is a critical component of ensuring a safe and compliant research environment. While a specific Safety Data Sheet (SDS) for this compound was not identified, by examining the SDS of structurally similar compounds, a conservative and safe disposal protocol can be established. This guide provides essential logistical information and procedural steps for researchers, scientists, and drug development professionals to manage the disposal of this compound responsibly.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the compound-specific SDS before proceeding with any disposal. Regulations and capabilities for chemical waste management vary by location and institution.
Summary of Key Chemical Hazards
The disposal procedures outlined below are informed by the hazards associated with analogous compounds, which are typically flammable, corrosive, and toxic. These properties necessitate careful handling and disposal to prevent harm to personnel and the environment.
| Hazard Classification | Potential Effects |
| Flammable Liquid | Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or flames.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |
| Serious Eye Damage | Causes serious eye damage. |
| Aquatic Toxicity | Harmful to aquatic life.[2] |
Step-by-Step Disposal Protocol
This protocol provides a general workflow for the safe disposal of this compound.
-
Personal Protective Equipment (PPE) Confirmation: Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Keep it in its original container if possible, or in a compatible, properly labeled waste container. The container must be in good condition and securely sealed.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard pictograms (e.g., flammable, corrosive, toxic).
-
Indicate the approximate quantity of waste.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[1]
-
This area should be secure, well-ventilated, and away from heat, sparks, and open flames.[1][3]
-
Ensure the storage location is segregated from incompatible materials, such as strong oxidizing agents and acids.[3]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its name and quantity.
-
Disposal must be conducted through an approved and licensed waste disposal contractor.[3]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [4] Improper disposal can lead to environmental contamination and potential legal and regulatory violations.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for Handling 2-(Dimethylamino)ethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 2-(Dimethylamino)ethanesulfonamide. Given the limited specific toxicological data available for this compound, a cautious approach is paramount. The following procedures are based on general best practices for handling research chemicals with unknown hazard profiles and information on structurally related compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the presence of a dimethylamino group, this compound should be treated as potentially corrosive and toxic. A thorough risk assessment should be conducted before any handling.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential vapors that can cause serious eye damage. |
| Hand Protection | Nitrile or neoprene gloves (double gloving recommended). | Provides a barrier against skin contact. Given the lack of specific chemical resistance data, frequent changes are advised. |
| Body Protection | A chemical-resistant laboratory coat, long pants, and closed-toe shoes. | Prevents accidental skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | Minimizes inhalation exposure to potential vapors or aerosols. |
Quantitative Data on PPE Performance:
Step-by-Step Handling Procedures
Preparation:
-
Designate a work area: All handling of this compound should occur in a designated area within a certified chemical fume hood.
-
Assemble all materials: Before starting, ensure all necessary equipment, including the chemical, solvents, reaction vessels, and waste containers, are inside the fume hood.
-
Don appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
During Use:
-
Avoid generating dust or aerosols: Handle the solid form of the compound carefully to minimize dust. If making solutions, add the solid to the solvent slowly.
-
Maintain situational awareness: Be mindful of all operations within the fume hood. Keep the sash at the lowest practical height.
-
Immediate cleanup of spills: In case of a small spill within the fume hood, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
Emergency Procedures
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Segregate waste: Use a dedicated, clearly labeled, and sealed container for all this compound waste.
-
Follow institutional guidelines: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not dispose of it down the drain or in regular trash.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
